Apixaban-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuteriomethoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZCBYKSOIHPEH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649382 | |
| Record name | 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131996-12-7 | |
| Record name | 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Apixaban-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Apixaban-d3, a deuterated analog of the direct factor Xa inhibitor, Apixaban. This isotopically labeled compound is crucial as an internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies. This document details a proposed synthetic pathway, experimental protocols for its characterization, and its application in analytical methodologies.
Introduction
Apixaban is an orally bioavailable anticoagulant that selectively inhibits both free and clot-bound factor Xa, a critical enzyme in the coagulation cascade.[1] this compound, with deuterium atoms incorporated into the methoxy group, serves as an ideal internal standard in mass spectrometry-based quantification of Apixaban in biological matrices.[2][3] Its chemical structure is identical to Apixaban, except for the isotopic labeling, ensuring similar chemical and physical behavior during sample preparation and analysis, while being distinguishable by its higher mass.
Chemical Structure of this compound:
-
Chemical Name: 1-(4-(methoxy-d3)phenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
-
CAS Number: 1131996-12-7
-
Molecular Formula: C₂₅H₂₂D₃N₅O₄
-
Molecular Weight: 462.52 g/mol
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be logically divided into two main stages:
-
Synthesis of the deuterated intermediate: 4-(methoxy-d3)aniline.
-
Synthesis of this compound using the deuterated intermediate.
Experimental Protocols
This procedure is adapted from standard O-alkylation methods for phenols.
-
Reaction Setup: To a stirred solution of 4-aminophenol in acetone, add potassium carbonate (K₂CO₃).
-
Alkylation: Add methyl-d3 iodide (CD₃I) dropwise to the suspension.
-
Reaction Conditions: Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(methoxy-d3)aniline.
The following is a generalized procedure based on known syntheses of Apixaban, utilizing the deuterated intermediate.
-
Formation of the Pyrazolo-pyridine Core (Intermediate A): Synthesize the core heterocyclic structure using 4-(methoxy-d3)aniline through a multi-step process, likely involving condensation and cyclization reactions as described in various patents.[4][5]
-
Synthesis of the Piperidinyl-aniline Moiety (Intermediate B): Prepare the second key intermediate, which contains the piperidinone-substituted aniline, through established methods.[6]
-
Coupling Reaction: Couple Intermediate A and Intermediate B to form the ethyl ester of this compound. This is often achieved through a base-catalyzed condensation reaction.
-
Amidation: Convert the ethyl ester of this compound to the final product by amidation. This is typically carried out by treating the ester with a source of ammonia, such as aqueous ammonia in a suitable solvent, under heat.[7]
-
Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/dichloromethane) to obtain a high-purity product.[8]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for characterizing this compound, especially in its application as an internal standard.
Experimental Protocol for LC-MS/MS Analysis:
-
Chromatography: Utilize a reverse-phase C18 column with a gradient elution of a mobile phase consisting of ammonium formate buffer and methanol with formic acid.[3]
-
Ionization: Employ electrospray ionization (ESI) in the positive ion mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific mass transitions for Apixaban and this compound.
Table 1: Mass Spectrometry Data for Apixaban and this compound
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
| Apixaban | 460.2 | 443.2 | [1] |
| This compound | 463.3 | 202.0 | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the molecule and the successful incorporation of deuterium. The spectrum of this compound is expected to be very similar to that of Apixaban, with the notable absence of the singlet corresponding to the methoxy (-OCH₃) protons.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.70 | d | Aromatic protons |
| ~7.46 | d | Aromatic protons |
| ~7.35 | d | Aromatic protons |
| ~7.00 | d | Aromatic protons |
| ~4.20 | t | -CH₂- (pyrazolo-pyridine) |
| ~3.65 | t | -CH₂- (piperidone) |
| ~3.20 | t | -CH₂- (pyrazolo-pyridine) |
| ~2.50 | t | -CH₂- (piperidone) |
| ~1.95 | m | -CH₂- (piperidone) |
| Absent | - | -OCD₃ |
Note: Predicted chemical shifts are based on published data for Apixaban. The exact values may vary depending on the solvent and instrument.
Purity and Yield
The purity of the synthesized this compound should be assessed by High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of >98% is generally required for use as an internal standard. The isotopic enrichment should be determined by mass spectrometry and should ideally be >98%. The overall yield of the multi-step synthesis will depend on the efficiency of each reaction. Published syntheses of Apixaban report overall yields in the range of 30-40%.[6]
Application in Bioanalytical Methods
This compound is primarily used as an internal standard for the quantification of Apixaban in biological samples such as plasma.[10] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, matrix effects, and instrument response.
Table 3: Summary of a Validated Bioanalytical Method using this compound
| Parameter | Details | Reference |
| Analytical Technique | UPLC-MS/MS | [3] |
| Biological Matrix | Human Plasma | [3] |
| Sample Preparation | Protein Precipitation | [3] |
| Internal Standard | This compound | [3] |
| Calibration Range | 1 - 500 ng/mL | [3] |
| Accuracy and Precision | Within 15% | [3] |
Conclusion
References
- 1. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103896940A - Synthetic method of Apixaban - Google Patents [patents.google.com]
- 5. US10077263B2 - Process for the preparation of Apixaban - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: APIXABAN, Eliquis [orgspectroscopyint.blogspot.com]
- 8. CN110615788B - Preparation process of high-purity apixaban - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Determining the Isotopic Purity of Apixaban-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to determine the isotopic purity of deuterated Apixaban (Apixaban-d3). This compound is a critical internal standard for the quantitative analysis of Apixaban in biological matrices, making the verification of its isotopic enrichment and purity paramount for accurate and reliable bioanalytical data. This document outlines the common analytical techniques, experimental protocols, and data interpretation strategies employed in this essential quality control process.
Introduction to Isotopic Purity and its Importance
Isotopically labeled compounds, such as this compound, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies.[1] They serve as ideal internal standards in liquid chromatography-mass spectrometry (LC-MS) assays due to their similar physicochemical properties to the analyte but distinct mass. The accuracy of quantitative data derived from these assays is directly contingent on the isotopic purity of the internal standard. Impurities, particularly the unlabeled analyte, can lead to an overestimation of the analyte concentration. Therefore, rigorous determination of isotopic purity is a critical step in the validation of any bioanalytical method using a stable isotope-labeled internal standard.
Analytical Techniques for Isotopic Purity Determination
The primary techniques for assessing the isotopic purity of this compound are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common technique for both the quantification of Apixaban and the assessment of the isotopic purity of its deuterated analogue.[2][3][4][5][6][7] High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, are particularly well-suited for this purpose due to their ability to resolve ions with very small mass differences.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy can provide valuable information about the location and extent of deuterium incorporation.
Experimental Protocols
A validated LC-MS/MS method is essential for determining the isotopic purity of this compound. The following protocol is a representative example based on published methods.[2][3][4][6]
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[2]
-
Prepare a series of working solutions by diluting the stock solution to concentrations appropriate for LC-MS/MS analysis.
-
For analysis in a biological matrix, a protein precipitation or liquid-liquid extraction step is typically employed.[2][4]
Chromatographic Conditions:
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 150 x 2.1 mm, 1.9 µm)[2] |
| Mobile Phase A | 2.5 mM ammonium formate in water (pH 3.0)[2] |
| Mobile Phase B | 0.1% formic acid in methanol[2] |
| Flow Rate | 0.35 mL/min[2] |
| Gradient | A gradient elution is typically used to separate Apixaban from potential impurities.[2] |
Mass Spectrometric Conditions:
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode[2] |
| Monitored Transitions | Apixaban: m/z 460.2 → 443.2; this compound: m/z 463.2 → 446.2 (Note: some sources may use Apixaban-¹³CD₃ with transitions at m/z 464.2 → 447.4)[3][4][6] |
| Collision Energy | Optimized for the specific instrument and transitions. |
| Data Acquisition | Full scan mode for initial assessment and Multiple Reaction Monitoring (MRM) for quantification. |
Data Analysis and Interpretation
The isotopic purity of this compound is determined by measuring the relative abundance of the unlabeled Apixaban (d0) in the deuterated material.
Quantitative Data Summary:
| Parameter | Symbol | Typical Value |
| Molecular Weight of Apixaban | MW(d0) | 459.49 g/mol |
| Molecular Weight of this compound | MW(d3) | 462.51 g/mol |
| Isotopic Purity Specification | % d3 | ≥ 98% |
| Unlabeled Apixaban Content | % d0 | ≤ 2% |
The percentage of unlabeled Apixaban is calculated using the following formula:
% d0 = [Peak Area (d0) / (Peak Area (d0) + Peak Area (d3))] x 100
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of this compound isotopic purity by LC-MS/MS.
Logical Relationship in Bioanalytical Method Validation
The isotopic purity of the internal standard is a foundational element in the validation of a bioanalytical method. The following diagram illustrates this hierarchical relationship.
Conclusion
The determination of the isotopic purity of this compound is a non-negotiable aspect of quality control for its use as an internal standard in bioanalytical methods. This guide has provided a comprehensive overview of the key analytical techniques, experimental protocols, and data analysis strategies. By adhering to these principles, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and accurate quantitative data for Apixaban.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A liquid chromatography-tandem mass spectrometry method for the determination of apixaban in human plasma and its application to pharmacokinetics studies in the Indian population - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 8. researchgate.net [researchgate.net]
Apixaban-d3: A Technical Guide to Certificate of Analysis Specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the specifications, analytical methodologies, and critical quality attributes detailed in a Certificate of Analysis (CoA) for Apixaban-d3. This stable isotope-labeled internal standard is crucial for the accurate quantification of Apixaban in pharmacokinetic and metabolic studies.
Core Specifications
The quality of this compound is ensured through a series of rigorous tests, with the results summarized in the Certificate of Analysis. The following table outlines the typical specifications for this compound.
| Test Parameter | Specification | Typical Method |
| Appearance | White to Off-White or Pale Yellow Solid/Powder | Visual Inspection |
| Chemical Identity | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity (by HPLC) | ≥95% to ≥99.8% | HPLC-UV |
| Isotopic Purity | ≥98% Deuterated forms (d1-d3) | Mass Spectrometry |
| Mass Spectrum | Conforms to the expected mass for this compound | ESI-MS |
| Solubility | Soluble in DMSO and DMF | Solubility Test |
| Water Content | Report Value | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> requirements | Headspace GC-MS |
Experimental Protocols
Detailed and validated analytical methods are essential for confirming the quality and purity of this compound. The following sections describe the typical experimental protocols for the key analyses performed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the chemical purity of this compound and to detect any related substances or impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a phosphate buffer and a polar organic solvent like acetonitrile or methanol is commonly used. For example, a mixture of phosphate buffer and acetonitrile (60:40, v/v) can be employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 220 nm or 280 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C.
-
Procedure: A solution of this compound is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile) and injected into the HPLC system. The retention time and peak area of the this compound are recorded. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a critical technique for confirming the molecular weight of this compound and determining its isotopic purity.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol, and infused directly into the mass spectrometer or injected into the LC-MS/MS system.
-
Data Acquisition: The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of this compound. For example, the transition of m/z 463.2 → 280.1 could be monitored.
-
Analysis: The resulting mass spectrum is analyzed to confirm the presence of the molecular ion corresponding to this compound. The isotopic distribution is examined to determine the percentage of deuterated species and confirm the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the identity and position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which the sample is soluble, such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl3).
-
Experiments:
-
¹H NMR (Proton NMR): This spectrum is used to identify the presence and chemical environment of all proton atoms in the molecule. In this compound, the absence or significant reduction of the signal corresponding to the methoxy protons confirms the successful deuterium labeling.
-
¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule.
-
-
Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent, and the NMR spectra are acquired. The chemical shifts, signal integrations, and coupling patterns are analyzed and compared to the known spectrum of unlabeled Apixaban to confirm the structure and the site of deuteration.
Visualizations
Certificate of Analysis Workflow
The following diagram illustrates the logical workflow of the testing and certification process for a batch of this compound.
Apixaban's Mechanism of Action
This diagram illustrates the signaling pathway of the coagulation cascade and the inhibitory action of Apixaban.
Physicochemical Properties of Deuterated Apixaban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated Apixaban in comparison to its non-deuterated counterpart. The strategic incorporation of deuterium in drug molecules, a process known as deuteration, has gained significant attention for its potential to favorably alter the pharmacokinetic and metabolic profiles of therapeutic agents.[1] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows to support further research and development in this area.
Comparative Physicochemical Data
The following table summarizes the available and theoretical physicochemical properties of Apixaban and its deuterated form, Apixaban-d3. It is important to note that detailed experimental data for several key properties of deuterated Apixaban are not extensively available in public literature, likely due to the proprietary nature of such information.
| Property | Apixaban | Deuterated Apixaban (this compound) |
| Molecular Formula | C₂₅H₂₅N₅O₄ | C₂₅H₂₂D₃N₅O₄ |
| Molecular Weight | 459.5 g/mol [2] | 462.52 g/mol [1] |
| pKa | 13.12 (strongest acidic)[3], -1.6 (strongest basic)[3] | Data not publicly available. The effect of deuterium substitution on pKa is generally minimal but can be observed if the deuterium is placed near the ionizable group. |
| Aqueous Solubility | Approximately 0.04 mg/mL in the physiological pH range (1.2-6.8).[2] Sparingly soluble in aqueous buffers.[4] | Data not publicly available. Deuteration is not expected to significantly alter aqueous solubility unless it leads to changes in crystal packing. |
| Solubility in Organic Solvents | Soluble in DMSO (approx. 5 mg/mL) and dimethylformamide (approx. 3 mg/mL).[4] | Soluble in DMSO (≥ 5 mg/mL) and DMF (≥ 3 mg/mL).[1] |
| LogP / LogD | LogP: 1.65 at pH 7.4[3], cLogP: 2.23[3], LogD₇.₄: 1.89. | Data not publicly available. The change in LogP upon deuteration is generally negligible. |
| Melting Point | 326.53 °C[2] | Data not publicly available. Deuteration may slightly alter the melting point due to changes in crystal lattice energy. |
| Crystal Structure | Exists in different polymorphic forms.[5] | Data not publicly available. The crystal structure may be isomorphic to one of the non-deuterated forms or may adopt a new polymorphic form. |
| Metabolic Stability | Primarily metabolized via O-demethylation and hydroxylation.[6] | Expected to be higher than non-deuterated Apixaban. Deuteration at metabolically active sites can slow down the rate of enzymatic degradation, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life and altered clearance.[7][8] In one study, deuteration of a celecoxib derivative led to increased metabolic stability both in vitro and in vivo.[9] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are standard methods applicable to small molecule drugs like Apixaban and its deuterated analogs.
Determination of pKa by Potentiometric Titration
This method is considered a gold standard for pKa determination of ionizable compounds.[10]
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the test compound (Apixaban or deuterated Apixaban) in a suitable solvent system. For poorly water-soluble compounds, a co-solvent system may be necessary.[10]
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.[11]
-
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[11]
-
Titration:
-
Place a known volume (e.g., 20 mL) of the test compound solution in a thermostated vessel at 25 °C.
-
Add the KCl solution to maintain constant ionic strength.
-
Bubble nitrogen gas through the solution to remove dissolved carbon dioxide.[11]
-
If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.
-
Add the titrant in small increments and record the pH reading after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. The equivalence point is the inflection point of the sigmoid curve.[12]
-
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.[13]
Methodology:
-
Preparation:
-
Add an excess amount of the solid compound (Apixaban or deuterated Apixaban) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
-
Equilibration:
-
Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
-
Phase Separation:
-
Allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that the separation method does not cause a temperature change.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Prepare a calibration curve with known concentrations of the compound to accurately quantify the solubility.
-
Determination of LogP/LogD by Shake-Flask Method
This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water, to determine its lipophilicity.[15][16]
Methodology:
-
Phase Preparation:
-
Pre-saturate the n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and the aqueous buffer with n-octanol by shaking them together for at least 24 hours, followed by separation.[15]
-
-
Partitioning:
-
Dissolve a known amount of the test compound in one of the phases.
-
Add a known volume of the second phase to create a biphasic system with a defined volume ratio.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.[17]
-
Let the phases separate completely, which can be aided by centrifugation.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.[18]
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the logarithm of this ratio. For ionizable compounds, the measurement at a specific pH gives the distribution coefficient (D), and its logarithm is LogD.[19]
-
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature, providing an accurate determination of the melting point.[20][21]
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount (typically 1-5 mg) of the solid compound into a DSC pan.
-
Seal the pan, often hermetically, to prevent any loss of material during heating.[22]
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program, which includes a starting temperature, an ending temperature, and a constant heating rate (e.g., 10 °C/min).[23]
-
-
Measurement:
-
The instrument heats both the sample and reference pans while measuring the difference in heat flow required to maintain them at the same temperature.
-
-
Data Analysis:
-
A thermogram is generated, plotting heat flow versus temperature.
-
The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature represents the complete melting of the material.[24]
-
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes.[25][26]
Methodology:
-
Incubation Mixture Preparation:
-
Prepare an incubation mixture containing the test compound at a specific concentration (e.g., 1 µM) in a buffer solution with either liver microsomes or hepatocytes.
-
For cytochrome P450-mediated metabolism, include the cofactor NADPH.[27]
-
-
Incubation:
-
Incubate the mixture at 37 °C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[28]
-
-
Reaction Quenching:
-
Stop the metabolic reaction at each time point by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins.[27]
-
-
Sample Analysis:
-
Centrifuge the samples to remove the precipitated protein.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t₁/₂) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration in the incubation.[28]
-
Visualizations
Apixaban's Mechanism of Action: Inhibition of the Coagulation Cascade
Apixaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By binding to Factor Xa, Apixaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.
Experimental Workflow for Comparative Physicochemical Profiling
This workflow outlines the key steps in comparing the physicochemical properties of standard Apixaban and its deuterated analog.
Logical Relationship of Deuteration on Apixaban's Properties
This diagram illustrates the theoretical impact of deuterium substitution on the key properties of Apixaban, leading to potential changes in its clinical profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apixaban | C25H25N5O4 | CID 10182969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medwinpublishers.com [medwinpublishers.com]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. asianpubs.org [asianpubs.org]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Differential scanning calorimetry [cureffi.org]
- 21. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 22. researchgate.net [researchgate.net]
- 23. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 24. s4science.at [s4science.at]
- 25. nuvisan.com [nuvisan.com]
- 26. bioivt.com [bioivt.com]
- 27. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 28. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to the Metabolism of Apixaban and its Deuterated Analog, Apixaban-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apixaban is an oral, direct, and highly selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3][4] It is widely prescribed for the prevention and treatment of various thromboembolic disorders.[1][5] Understanding the metabolic fate of apixaban is crucial for optimizing its therapeutic use and ensuring patient safety. This technical guide provides a comprehensive overview of the metabolism of apixaban, with a focus on its deuterated analog, Apixaban-d3, which is commonly used as an internal standard in analytical methods.[6][7] We will delve into the primary metabolic pathways, identify key metabolites, present quantitative data, detail experimental protocols, and visualize the metabolic processes.
Metabolic Pathways of Apixaban
The metabolism of apixaban is relatively slow and occurs primarily in the liver through oxidative pathways.[8][9][10][11] The main biotransformation reactions involve O-demethylation and hydroxylation of the 3-oxopiperidinyl moiety.[1][5][12][13]
Primary Metabolic Pathways:
-
O-demethylation: This is a major metabolic route for apixaban, leading to the formation of O-demethyl apixaban (M2).[5][8][10][11][14]
-
Hydroxylation: Hydroxylation of the piperidinyl ring results in the formation of 3-hydroxy apixaban (M7) and other hydroxylated metabolites (M4).[5][8][9][12]
-
Sulfation: The hydroxylated O-demethyl apixaban can undergo further sulfation.[1][5][12] O-demethyl apixaban sulfate (M1) is a significant and stable water-soluble metabolite found in human plasma.[5][12][15]
-
Glucuronidation: In some species, glucuronidation of O-demethyl apixaban has been observed.[5][14]
Enzymatic Involvement:
The oxidative metabolism of apixaban is predominantly catalyzed by the cytochrome P450 (CYP) 3A4/5 isoenzymes.[1][2][3][8][16][17][18] Minor contributions from other CYP enzymes, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2, have also been reported.[1][3][8][16][18] The formation of the inactive metabolite O-demethyl apixaban sulfate is facilitated by the enzyme SULT1A1.[19]
Potential Metabolites of Apixaban
Several metabolites of apixaban have been identified in in vivo and in vitro studies. While unchanged apixaban is the major drug-related component in human plasma, a few key metabolites are consistently observed.[1][12]
Key Identified Metabolites:
-
O-demethyl apixaban (M2): A primary product of O-demethylation.[5][8][14]
-
O-demethyl apixaban sulfate (M1): The most abundant circulating metabolite in humans, though it is pharmacologically inactive.[5][12][13]
-
3-hydroxy apixaban (M7): A product of hydroxylation.[5][8][13]
-
Hydroxylated O-demethyl apixaban (M13): Another significant in vivo metabolite.[5][13]
-
O-demethyl apixaban glucuronide (M14): A prominent metabolite observed in rabbits.[14]
It is important to note that none of the circulating metabolites of apixaban exhibit significant pharmacological activity.[1]
Quantitative Data on Apixaban Metabolism
The elimination of apixaban occurs through multiple pathways, including metabolism, renal excretion, and direct intestinal excretion.[1][5] Approximately 25-27% of an orally administered dose is eliminated as metabolites in the urine and feces.[2][3]
| Parameter | Value | Reference |
| Oral Bioavailability | ~50% | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | [1][2] |
| Elimination Half-life (t1/2) | ~12 hours | [1][2] |
| Renal Excretion of Unchanged Drug | ~27% of total clearance | [1][3] |
| Metabolism | ~25% of the dose | [2][3] |
| Recovery in Feces | 46.7% - 56.0% | [12] |
| Recovery in Urine | 24.5% - 28.8% | [12] |
| Biliary Excretion | Minor pathway (~2.44%) | [12] |
| Metabolite | Relative Abundance | Matrix | Reference |
| O-demethyl apixaban sulfate (M1) | Major circulating metabolite, ~25% of parent drug exposure | Plasma | [5][12] |
| Unchanged Apixaban | Major component | Plasma | [1][12] |
Experimental Protocols
The study of apixaban metabolism utilizes both in vitro and in vivo models, with analytical quantification typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways and the enzymes involved in apixaban metabolism.
Methodology:
-
Incubation: Apixaban is incubated with human liver microsomes, hepatocytes, or cDNA-expressed P450 enzymes.[8][10]
-
Reaction Conditions: Incubations are typically performed at 37°C in a buffered solution containing NADPH as a cofactor to initiate the metabolic reactions.
-
Sample Preparation: At various time points, the reactions are quenched, and the samples are prepared for analysis, often by protein precipitation with a solvent like methanol.[6]
-
Analysis: The formation of metabolites is monitored using LC-MS/MS.[8]
In Vivo Metabolism Studies in Humans
Objective: To determine the pharmacokinetic profile and identify the major metabolites of apixaban in humans.
Methodology:
-
Dosing: A single oral dose of [14C]-labeled apixaban is administered to healthy male subjects.[12]
-
Sample Collection: Blood, urine, and feces samples are collected at various time intervals post-dose.[12] In some studies, bile samples may also be collected.[12]
-
Sample Preparation: Plasma is typically separated from blood by centrifugation. Urine and homogenized feces are also prepared for analysis. Extraction methods like protein precipitation or solid-phase extraction are employed.[6][20]
-
Analysis: The concentrations of apixaban and its metabolites are quantified using LC-MS/MS. Radiometric detection is used to determine the total radioactivity in each matrix.[12]
Analytical Method: LC-MS/MS for Apixaban and this compound Quantification
Objective: To accurately quantify apixaban and its deuterated internal standard, this compound, in biological matrices.
Methodology:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[6]
-
Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection of the parent drug and its internal standard.
-
Visualizations
Apixaban Metabolic Pathway
Caption: Primary metabolic pathways of Apixaban.
Experimental Workflow for In Vivo Apixaban Metabolism Study
References
- 1. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 4. Apixaban - Metabolism, Pharmacologic Properties and Drug Interactions | Bentham Science [benthamscience.com]
- 5. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of apixaban concentrations in different human biological fluids by UHPLC-MS/MS. Clinical pharmacokinetic application in a subject with chronic kidney disease and nonvalvular atrial fibrillation on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assessment of metabolic drug-drug interaction potential of apixaban through cytochrome P450 phenotyping, inhibition, and induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Apixaban metabolism and pharmacokinetics after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portalcris.lsmuni.lt [portalcris.lsmuni.lt]
- 14. Metabolism, pharmacokinetics and pharmacodynamics of the factor Xa inhibitor apixaban in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. researchgate.net [researchgate.net]
- 18. Apixaban | C25H25N5O4 | CID 10182969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Frontiers | Genetic determinants of apixaban plasma levels and their relationship to bleeding and thromboembolic events [frontiersin.org]
- 20. A liquid chromatography-tandem mass spectrometry method for the determination of apixaban in human plasma and its application to pharmacokinetics studies in the Indian population - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Pharmacokinetic Profiles of Apixaban and a Hypothetical Deuterated Analog, Apixaban-d3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apixaban, a direct factor Xa (FXa) inhibitor, is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic events. Its predictable pharmacokinetic and pharmacodynamic profile allows for fixed-dosing regimens without the need for routine monitoring. This technical guide provides a comprehensive overview of the pharmacokinetic profile of Apixaban, including its absorption, distribution, metabolism, and excretion (ADME). Furthermore, this document explores the theoretical pharmacokinetic profile of a deuterated analog, Apixaban-d3. While specific data for this compound is not publicly available, this guide extrapolates the potential impact of deuterium substitution on the pharmacokinetics of Apixaban based on established principles of medicinal chemistry. This analysis aims to provide a valuable resource for researchers and professionals involved in drug development and optimization.
Pharmacokinetic Profile of Apixaban
Apixaban exhibits a well-defined and predictable pharmacokinetic profile, which is summarized in the tables below.
Absorption
Apixaban is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 3 to 4 hours.[1] Its absolute bioavailability is approximately 50%, and it can be taken with or without food as food does not have a clinically meaningful impact on its bioavailability.[2][3]
Distribution
Apixaban is approximately 87% bound to human plasma proteins, primarily albumin.[2] It has a volume of distribution of about 21 liters, suggesting moderate tissue distribution.[1]
Metabolism
Apixaban is metabolized in the liver primarily by the cytochrome P450 3A4/5 (CYP3A4/5) enzyme system, with minor contributions from other CYP isozymes.[4] The main metabolic pathways include O-demethylation and hydroxylation.[5][6] The major circulating metabolite, O-demethyl apixaban sulfate, is inactive.[5][6][7] Unchanged apixaban is the major component in human plasma.[2]
Excretion
Apixaban is eliminated through multiple pathways, including renal and fecal excretion.[3][8] Approximately 27% of the total clearance of apixaban is via renal excretion.[2] The remainder is eliminated in the feces through biliary and direct intestinal excretion.[2] The elimination half-life of apixaban is approximately 12 hours.[2][3]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Apixaban in humans.
Table 1: Key Pharmacokinetic Parameters of Apixaban in Healthy Human Subjects
| Parameter | Value | Reference(s) |
| Absolute Bioavailability (F) | ~50% | [2][3] |
| Time to Peak Plasma Concentration (Tmax) | 3 - 4 hours | [1] |
| Plasma Protein Binding | ~87% | [2] |
| Volume of Distribution (Vd) | ~21 L | [1] |
| Elimination Half-life (t½) | ~12 hours | [2][3] |
| Total Body Clearance (CL) | ~3.3 L/h | [2] |
| Renal Clearance | ~0.9 L/h (~27% of total clearance) | [2] |
Table 2: Routes of Apixaban Elimination in Humans Following a Single 20 mg Oral Dose of [14C]apixaban
| Route of Elimination | Percentage of Administered Dose Recovered | Reference(s) |
| Feces | 56.0% | [5][6] |
| Urine | 24.5% | [5][6] |
Experimental Protocols for Pharmacokinetic Studies of Apixaban
The pharmacokinetic properties of Apixaban have been characterized through a series of well-designed clinical and preclinical studies. Below are detailed methodologies for key experiments.
Human Pharmacokinetic and Mass Balance Study
-
Objective: To assess the absorption, metabolism, and excretion of Apixaban in healthy male subjects.
-
Methodology:
-
A single oral dose of 20 mg of [14C]-labeled Apixaban was administered to healthy male subjects.[5][6]
-
Blood, urine, and feces were collected at predetermined intervals over a period of time.[5][6]
-
The total radioactivity in all samples was measured to determine the routes and extent of excretion.[5][6]
-
Plasma, urine, and fecal samples were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify Apixaban and its metabolites.[9]
-
-
Significance: This study provided crucial information on the mass balance, routes of elimination, and metabolic pathways of Apixaban in humans.
Bioavailability Studies
-
Objective: To determine the absolute oral bioavailability of Apixaban.
-
Methodology:
-
Healthy subjects received a single intravenous (IV) dose of Apixaban and a single oral dose of Apixaban in a crossover study design.
-
Plasma samples were collected at various time points after each administration.
-
Apixaban concentrations in plasma were determined using a validated LC-MS/MS method.[2]
-
The area under the plasma concentration-time curve (AUC) was calculated for both the IV and oral routes.
-
Absolute bioavailability was calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.
-
-
Significance: These studies established the fraction of an oral dose of Apixaban that reaches systemic circulation.
In Vitro Metabolism Studies
-
Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of Apixaban.
-
Methodology:
-
Significance: These experiments identified CYP3A4/5 as the primary enzyme responsible for Apixaban metabolism, providing insights into potential drug-drug interactions.[4]
This compound: A Theoretical Pharmacokinetic Profile
Deuterium substitution is a strategy used in medicinal chemistry to alter the pharmacokinetic properties of a drug.[10][11] By replacing a hydrogen atom with its heavier isotope, deuterium, the carbon-deuterium bond becomes stronger than the carbon-hydrogen bond.[11] This can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect."[12]
While no specific pharmacokinetic data for this compound is currently available in the public domain, we can hypothesize its potential profile based on the known metabolism of Apixaban.
Potential Sites for Deuteration
The primary sites of metabolism on the Apixaban molecule are the O-demethylation of the methoxyphenyl group and hydroxylation at other positions, both primarily mediated by CYP3A4/5.[4][5][6] Therefore, strategic deuteration at or near these metabolic "hotspots" could potentially slow down its metabolism. For a hypothetical "this compound," the three hydrogen atoms on the methoxy group are logical candidates for deuteration.
Hypothesized Pharmacokinetic Profile of this compound
-
Absorption and Distribution: The absorption and distribution of this compound are expected to be very similar to that of Apixaban, as deuterium substitution typically does not significantly alter the physicochemical properties that govern these processes.
-
Metabolism and Excretion:
-
Reduced Metabolic Rate: Deuteration of the O-methyl group could decrease the rate of O-demethylation by CYP3A4/5. This would likely lead to a reduced formation of the inactive O-demethyl apixaban metabolite.[13]
-
Increased Half-life and Exposure: A slower metabolic clearance would be expected to result in a longer elimination half-life (t½) and an increased overall drug exposure, as measured by the area under the curve (AUC).[14]
-
Potential for Altered Metabolite Profile: While the primary metabolic pathway might be slowed, it is also possible that metabolism could be shunted towards other, minor pathways.[10]
-
Lower Dosing or Less Frequent Administration: An increased half-life and exposure could potentially allow for a lower dose or less frequent administration of this compound to achieve the same therapeutic effect as Apixaban.[12]
-
Table 3: Hypothetical Comparison of Pharmacokinetic Parameters: Apixaban vs. This compound
| Parameter | Apixaban (Observed) | This compound (Hypothetical) | Rationale for Hypothetical Change |
| Absolute Bioavailability (F) | ~50% | Similar to Apixaban | Deuteration is unlikely to significantly affect absorption. |
| Time to Peak Plasma Concentration (Tmax) | 3 - 4 hours | Similar to Apixaban | Absorption rate is generally not affected by deuteration. |
| Plasma Protein Binding | ~87% | Similar to Apixaban | Deuteration does not typically alter protein binding. |
| Volume of Distribution (Vd) | ~21 L | Similar to Apixaban | Distribution is not expected to be significantly altered. |
| Elimination Half-life (t½) | ~12 hours | Increased | Slower metabolism due to the kinetic isotope effect. |
| Total Body Clearance (CL) | ~3.3 L/h | Decreased | Reduced metabolic clearance. |
| Metabolism | Primarily via CYP3A4/5 (O-demethylation) | Slower rate of O-demethylation | Kinetic isotope effect at the site of deuteration. |
Visualizations
Apixaban Mechanism of Action
Caption: Mechanism of action of Apixaban as a direct Factor Xa inhibitor.
Apixaban Metabolism Pathway
References
- 1. Apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assessment of metabolic drug-drug interaction potential of apixaban through cytochrome P450 phenotyping, inhibition, and induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Apixaban Metabolism and Pharmacokinetics after Oral Administration to Humans | Semantic Scholar [semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 13. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Unseen Anchor: A Technical Guide to the Mechanism of Apixaban-d3 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Apixaban-d3 as an internal standard in the quantitative bioanalysis of the direct oral anticoagulant, Apixaban. We will delve into the mechanism of action of Apixaban, the principles of isotopic labeling, and the practical application of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, providing a comprehensive resource for researchers in the field.
The Anticoagulant Action of Apixaban: A Molecular Intervention
Apixaban is a potent, orally bioavailable, and reversible direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Unlike traditional anticoagulants, its action is independent of antithrombin III.[3] By selectively binding to both free and clot-bound FXa, as well as prothrombinase activity, Apixaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[3][4][5] This inhibition of thrombin generation, the final enzyme in the clotting cascade responsible for converting fibrinogen to fibrin, ultimately prevents thrombus formation.[1][5] While Apixaban has no direct effect on platelet aggregation, it indirectly inhibits thrombin-induced platelet aggregation.[3]
Below is a diagram illustrating the coagulation cascade and the point of intervention by Apixaban.
The Role of an Internal Standard: Ensuring Analytical Accuracy
In quantitative analysis, particularly in complex biological matrices like plasma, variability can arise from multiple sources, including sample preparation (e.g., extraction), instrument performance, and matrix effects (ion suppression or enhancement). An internal standard (IS) is a compound added in a known amount to every sample, calibrator, and quality control sample before processing. By comparing the analyte's response to the IS's response, these variations can be normalized, leading to more accurate and precise quantification.
The ideal internal standard should be chemically and physically similar to the analyte, but distinguishable by the analytical instrument. This is where isotopically labeled compounds, such as this compound, excel.
This compound: The Ideal Internal Standard
This compound is a deuterated analog of Apixaban, where three hydrogen atoms in the methoxy group have been replaced with deuterium atoms. Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, making it twice as heavy as hydrogen. This seemingly small change has profound implications for its use as an internal standard.
Physicochemical Properties of Apixaban and this compound
| Property | Apixaban | This compound |
| Molecular Formula | C₂₅H₂₅N₅O₄ | C₂₅H₂₂D₃N₅O₄ |
| Molecular Weight | 459.5 g/mol [6] | 462.52 g/mol [7] |
| Monoisotopic Mass | 459.19065430 g/mol [6] | 462.2095 g/mol (approx.) |
The key principle behind using a deuterated internal standard is that its chemical properties are nearly identical to the unlabeled analyte. This compound will have the same polarity, solubility, and pKa as Apixaban. Consequently, it will behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. However, due to the mass difference, it can be distinguished from Apixaban by a mass spectrometer.
The logical relationship for the superiority of a deuterated internal standard is depicted below.
Experimental Protocols for Apixaban Quantification
The quantification of Apixaban in biological matrices, such as human plasma, is typically performed using LC-MS/MS. Below are representative experimental protocols derived from validated methods.
Sample Preparation
The goal of sample preparation is to extract Apixaban and this compound from the plasma matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT) Protocol: [4]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).
-
Add 450 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol: [8]
-
Pipette 250 µL of plasma into a polypropylene tube.
-
Add the internal standard solution.
-
Add a mixture of ethyl acetate and methyl tertiary butyl ether (MTBE) (70:30 v/v).
-
Vortex to mix.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The extracted sample is then injected into an LC-MS/MS system for separation and detection.
Typical LC-MS/MS Parameters:
| Parameter | Example 1[4] | Example 2[3] |
| LC System | UPLC | HPLC |
| Column | Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm) | Thermo Beta basic-8 (100 mm x 4.6 mm, 5µ) |
| Mobile Phase A | 2.5 mM ammonium formate (pH 3.0) | Ammonium formate buffer (pH 4.2) |
| Mobile Phase B | 100% methanol with 0.1% formic acid | Acetonitrile |
| Flow Rate | 0.35 mL/min | 1.0 mL/min |
| Elution | Gradient | Isocratic (70:30 v/v Mobile Phase B:A) |
| MS System | Triple Quadrupole | Triple Quadrupole |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (Apixaban) | m/z 460.3 → 199.0/443.2[9] | m/z 460.2 > 443.2[3] |
| MRM Transition (this compound) | m/z 463.3 → 202.0[9] | m/z 464.2 > 447.4 (for ¹³CD₃)[3] |
The experimental workflow for a typical bioanalytical study is outlined in the following diagram.
References
- 1. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 2. Apixaban | C25H25N5O4 | CID 10182969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Apixaban | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of apixaban concentrations in different human biological fluids by UHPLC-MS/MS. Clinical pharmacokinetic application in a subject with chronic kidney disease and nonvalvular atrial fibrillation on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium Labeling in Quantitative Analysis: An In-depth Technical Guide
In the landscape of modern analytical chemistry and pharmaceutical research, the pursuit of precision and accuracy in quantitative analysis is paramount. Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their stable, heavier isotope, deuterium (²H or D), have become indispensable tools for achieving this goal.[1] This subtle alteration in mass, without changing the fundamental chemical properties of a molecule, provides a powerful handle for sensitive and reliable quantification, particularly in complex biological systems.[1] Mass spectrometry (MS) combined with stable isotope labeling is a cornerstone of modern quantitative analysis, enabling the accurate determination of changes in biological samples.[1][2]
This technical guide provides an in-depth exploration of the core principles, methodologies, and applications of deuterium labeling in quantitative analysis, with a focus on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to leverage this powerful technique.
Core Principles of Deuterium Labeling
The utility of deuterium-labeled compounds in quantitative analysis hinges on two key principles: their function as stable isotope-labeled internal standards (SIL-IS) and the kinetic isotope effect (KIE).
Stable Isotope-Labeled Internal Standards (SIL-IS)
Deuterium-labeled molecules serve as ideal internal standards in liquid chromatography-mass spectrometry (LC-MS) workflows.[1][3] They correct for variability in sample preparation, matrix effects, and instrument response.[1] Because deuterated standards are chemically almost identical to the analyte of interest, they co-elute during chromatography and experience similar ionization efficiency and potential ion suppression in the mass spectrometer. This allows for accurate quantification by comparing the signal intensity of the analyte to that of the known concentration of the deuterated internal standard.[3] Deuterated internal standards are the most commonly used SIL-ISs due to the relative ease and lower cost of incorporating deuterium into a molecule.[3]
Kinetic Isotope Effect (KIE)
The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[4] This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is therefore stronger than a carbon-hydrogen (C-H) bond.[4] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step.[4][5] The magnitude of the KIE is expressed as the ratio of the rate constants (kH/kD).[4] This principle is strategically employed in drug development to slow down metabolic pathways, thereby improving a drug's pharmacokinetic profile.[6][7]
Methodologies and Experimental Protocols
The successful application of deuterium labeling in quantitative analysis relies on robust experimental protocols. This section details methodologies for common applications.
Quantitative Analysis of Small Molecules using Deuterated Internal Standards
This protocol outlines a typical workflow for quantifying a small molecule drug in a biological matrix like human plasma using a deuterated internal standard.[1]
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of the analyte and the deuterated internal standard (IS) in an appropriate solvent (e.g., methanol).[1]
-
Create a series of calibration standards by spiking the analyte stock solution into control plasma to achieve a desired concentration range (e.g., 1-1000 ng/mL).[1]
-
Prepare QCs at low, medium, and high concentrations in the same manner.
2. Sample Preparation:
-
To a fixed volume of plasma sample, calibrator, or QC, add a fixed amount of the deuterated internal standard solution.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the LC-MS system.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable liquid chromatography method to separate the analyte and internal standard from other matrix components.
-
Detect and quantify the analyte and internal standard using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[3]
4. Data Analysis:
-
Integrate the peak areas of the analyte and the deuterated internal standard.[3]
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.[3]
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.[3]
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[3]
Protein Turnover Analysis using Heavy Water (D₂O) Labeling
Metabolic labeling with deuterium oxide (D₂O) is a cost-effective and versatile method to measure protein synthesis and turnover rates.[2][8][9] Deuterium from D₂O is incorporated into the stable C-H bonds of non-essential amino acids during their biosynthesis, which are then incorporated into newly synthesized proteins.[2][10]
1. Cell Culture and Labeling:
-
Culture cells under standard conditions.[1]
-
Prepare labeling medium by enriching the normal culture medium with a final concentration of 4-8% D₂O.[1]
-
Replace the normal medium with the D₂O-containing medium to initiate labeling.[1]
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours) to create a time-course.[1]
2. Protein Extraction and Digestion:
-
Lyse the harvested cells in a suitable buffer containing protease inhibitors.[1]
-
Quantify the protein concentration using a standard assay (e.g., BCA).[1]
-
Take a fixed amount of protein from each time point.
-
Perform in-solution or filter-aided sample preparation (FASP) for protein digestion with an enzyme like trypsin.
3. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by high-resolution LC-MS/MS.
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to identify and quantify peptides.
4. Data Analysis:
-
Use specialized software to analyze the isotopic distribution of the identified peptides at each time point. The incorporation of deuterium causes a gradual shift in the peptide's isotopic profile.[10][11]
-
Calculate the fraction of newly synthesized protein (θ) at each time point.[10][11]
-
Determine the protein turnover rate constant (k) by fitting the fractional synthesis data to a single exponential kinetic model.[10][11]
Quantitative Data Presentation
Clear presentation of quantitative data is crucial for the interpretation of results from deuterium labeling experiments.
Table 1: Mass Shifts for Deuterated Labeling Reagents
This table provides the mass shifts for commonly used deuterated and non-deuterated (light) labeling reagents in quantitative proteomics.
| Labeling Reagent | Light Mass Shift (Da) | Heavy Mass Shift (Da) | Mass Difference (Da) |
| Isobutyraldehyde | +56.0626 | - | - |
| Isobutyraldehyde-D7 | - | +63.1065 | 7.0439 |
Data sourced from a protocol on quantitative proteomics using deuterated isobutyraldehyde labeling.[12]
Table 2: Comparison of Internal Standard Performance
This table summarizes a hypothetical comparison of the performance of a deuterated internal standard versus a structurally similar analog internal standard in a bioanalytical assay.
| Performance Metric | Deuterated Internal Standard | Analog Internal Standard |
| Precision (%CV) | ||
| Intra-day | < 5% | < 15% |
| Inter-day | < 8% | < 20% |
| Accuracy (%Bias) | ||
| Intra-day | ± 5% | ± 15% |
| Inter-day | ± 10% | ± 20% |
| Matrix Effect | Effectively compensated | Partial compensation |
| Co-elution with Analyte | Yes | May differ slightly |
This table illustrates the generally accepted superior performance of deuterated internal standards in mitigating analytical variability.[3][13][14] Stable isotopically labeled internal standards are considered the first choice, though deuterium-labeled compounds may exhibit slight differences in retention times.[13][14]
Applications in Drug Development and Research
Deuterium labeling is a versatile strategy with broad applications across the drug development pipeline and in fundamental research.[1]
-
Pharmacokinetic (PK) Studies: Deuterated compounds are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies to trace the fate of a drug and its metabolites.[15][][17]
-
Improving Drug Efficacy and Safety: The kinetic isotope effect can be leveraged to slow down the metabolism of a drug, potentially leading to improved efficacy, reduced dosage, and a better safety profile.[5][6][7][18][19] The first FDA-approved deuterated drug demonstrated the viability of this strategy.[18][19]
-
Quantitative Proteomics: Beyond protein turnover, deuterium labeling strategies like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) using deuterated amino acids enable the relative quantification of protein abundance between different cell populations.[20][21]
-
Metabolomics: Deuterium labeling helps in tracing metabolic pathways and quantifying changes in metabolite levels in response to various stimuli.[2]
Conclusion
Deuterium labeling is a powerful and indispensable technology in modern quantitative analysis.[1] Its application as the basis for ideal internal standards in LC-MS has significantly advanced the field of bioanalysis, enabling robust and accurate quantification of a wide range of molecules in complex biological matrices.[1] Furthermore, the strategic application of the kinetic isotope effect has created new opportunities in drug design, allowing for the fine-tuning of pharmacokinetic properties to develop safer and more effective medicines.[1] The methodologies and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively implement deuterium labeling strategies in their work, thereby fostering innovation and accelerating scientific discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. metsol.com [metsol.com]
- 10. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 17. hwb.gov.in [hwb.gov.in]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Stability of Apixaban-d3 Under Laboratory Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of Apixaban-d3 under various laboratory stress conditions. The information presented herein is essential for researchers and professionals involved in the development, formulation, and quality control of deuterated Apixaban.
Disclaimer: Direct stability studies specifically on this compound are not extensively available in the public domain. The data and methodologies presented in this guide are primarily based on forced degradation studies of Apixaban, the non-deuterated parent compound. The chemical similarity between Apixaban and this compound allows for a scientifically sound extrapolation of stability behavior. The deuterium labeling in this compound is not expected to significantly alter its fundamental degradation pathways under the described stress conditions.
Core Executive Summary
Forced degradation studies are crucial in understanding the intrinsic stability of a drug substance, identifying potential degradation products, and establishing degradation pathways. For Apixaban, a direct factor Xa inhibitor, extensive stress testing has been performed according to the International Council for Harmonisation (ICH) guidelines. These studies reveal that Apixaban is most susceptible to degradation under hydrolytic conditions, particularly in acidic and basic media. In contrast, it demonstrates considerable stability against oxidative, thermal, and photolytic stress.
Data Presentation: Quantitative Stability of Apixaban
The following tables summarize the quantitative data from forced degradation studies on Apixaban. These results provide a strong indication of the expected stability profile of this compound.
Table 1: Summary of Apixaban Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Recovery of Apixaban | Reference |
| Acid Hydrolysis | 1 M HCl | 3 hours | 100°C | 97.87% | [1] |
| Alkaline Hydrolysis | 0.5 M NaOH | 3 hours | 100°C | 97.11% | [1] |
| Oxidative Stress | 6% H₂O₂ | 48 hours | Room Temperature | 97.64% | [1] |
| Thermal Stress | Dry Heat | 8 days | 80°C | 96.31% | [1] |
| Photolytic Stress | UV Light | - | - | 97.10% | [1] |
Table 2: Comparative Degradation of Apixaban in Different Studies
| Stress Condition | Study 1: % Recovery[2] | Study 2: % Degradation[3] | Study 3: % Degradation[4] |
| Acid Hydrolysis | 65.9% (undegraded) | Considerable degradation | ~15% |
| Alkaline Hydrolysis | 91.5% (undegraded) | Considerable degradation | ~15% |
| Oxidative Stress | 90.0% (undegraded) | Relatively stable | Stable |
| Thermal Stress | 96.35% (undegraded) | Relatively stable | Stable |
| Photolytic Stress | 93.9% (undegraded) | Relatively stable | Stable |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for stability testing of this compound.
Forced Degradation (Stress Testing) Protocol
This protocol outlines the general procedure for subjecting an this compound solution to various stress conditions to induce degradation.
-
Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving a known amount of the substance in a suitable diluent, such as a mixture of water and acetonitrile[5].
-
Stress Conditions:
-
Acid Hydrolysis: The drug solution is treated with 1 M hydrochloric acid and heated in a water bath at 100°C for 3 hours. The solution is then neutralized with sodium hydroxide and diluted with the mobile phase for analysis[1].
-
Alkaline Hydrolysis: The drug solution is treated with 0.5 M sodium hydroxide and heated at 100°C for 3 hours. The solution is subsequently neutralized with 0.5 M hydrochloric acid and diluted with the mobile phase[1].
-
Oxidative Degradation: The drug solution is exposed to 6% hydrogen peroxide at room temperature for 48 hours[1].
-
Thermal Degradation: A solid sample of the drug is placed in an oven at 80°C for 8 days[1]. A solution can also be subjected to thermal stress[2].
-
Photolytic Degradation: The drug solution is exposed to UV light to assess its photosensitivity[1][5].
-
-
Sample Analysis: After exposure to the stress conditions, the samples are filtered through a 0.45 μm membrane filter and analyzed by a stability-indicating HPLC method[1].
Stability-Indicating HPLC Method
A robust high-performance liquid chromatography (HPLC) method is essential for separating the parent drug from its degradation products.
-
Chromatographic System: A typical system consists of an HPLC with a UV detector[2][5].
-
Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used[5].
-
Mobile Phase: A gradient mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile is often employed[5][6].
-
Flow Rate: A flow rate of 1.0 mL/min is typical[5].
-
Detection: UV detection is performed at a wavelength where Apixaban shows significant absorbance, such as 220 nm or 259 nm[2][5].
-
Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness[7].
Mandatory Visualizations
The following diagrams illustrate the workflow for forced degradation studies and the logical relationship in a stability-indicating HPLC method development.
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Logic Flow for Stability-Indicating HPLC Method Development.
Degradation Pathway of Apixaban
Studies have shown that under acidic conditions, the hydrolysis of the oxopiperidine moiety of Apixaban occurs.[4][8] In alkaline conditions, further hydrolysis of the tetrahydro-oxo-pyridine moiety can happen.[4][8] Five primary degradation products have been identified and isolated in combined acid and base degradation studies.[3] The structural elucidation of these degradation products is typically achieved using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[3][8]
Conclusion
The available scientific literature strongly suggests that this compound will exhibit a stability profile similar to that of Apixaban. The primary degradation pathway is expected to be hydrolysis under both acidic and alkaline conditions. The compound is anticipated to be stable under oxidative, thermal, and photolytic stress. For definitive stability data on this compound, it is imperative to conduct forced degradation studies using the protocols outlined in this guide and to develop and validate a specific stability-indicating analytical method. The provided workflows and data serve as a robust foundation for initiating such studies.
References
- 1. bbrc.in [bbrc.in]
- 2. ijcpa.in [ijcpa.in]
- 3. Identification, isolation, and structural characterization of novel forced degradation products of apixaban using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]
- 7. ijcrt.org [ijcrt.org]
- 8. A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Quantification of Apixaban in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Introduction
Apixaban is an orally administered, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases[1]. Accurate and reliable quantification of apixaban in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of apixaban in human plasma. The method utilizes apixaban-d3, a stable isotope-labeled internal standard, to ensure high accuracy and precision[2]. The sample preparation involves a straightforward protein precipitation procedure, making it suitable for high-throughput analysis[3][4].
Experimental Protocols
Materials and Reagents
-
Apixaban (purity >98%)
-
This compound (internal standard, IS) (purity >98%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)[3]
-
Deionized water (18.2 MΩ·cm)[3]
-
Drug-free human plasma (with K2EDTA as anticoagulant)[5]
Solution Preparation
2.1. Stock Solutions (1 mg/mL)
-
Apixaban Stock Solution: Accurately weigh approximately 5 mg of apixaban and transfer it to a 5 mL volumetric flask. Dissolve and bring to volume with HPLC grade methanol to achieve a final concentration of 1 mg/mL[5]. Store this solution at 2-8°C[5].
-
This compound (IS) Stock Solution: Accurately weigh approximately 2 mg of this compound and transfer it to a 2 mL volumetric flask. Dissolve and bring to volume with HPLC grade methanol to obtain a final concentration of 1 mg/mL[5]. This solution should also be stored at 2-8°C[5].
2.2. Working Solutions
-
Apixaban Working Solutions for Calibration and Quality Control: Prepare a series of working solutions by serially diluting the apixaban stock solution with a 50:50 (v/v) mixture of methanol and deionized water to achieve the desired concentrations for spiking into plasma[5].
-
This compound (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL[3].
Sample Preparation (Protein Precipitation)
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples briefly to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 50 µL of the 1 µg/mL this compound internal standard working solution to each plasma sample (except for the blank).
-
Add 450 µL of methanol to precipitate the plasma proteins[3].
-
Vortex the mixture for 5 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins[3].
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Acquity™ UPLC (Waters) or equivalent[3].
-
Mass Spectrometer: Xevo TQ-MS Triple Quadrupole Tandem Mass Spectrometer (Waters) or equivalent[3].
-
Column: Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm) or equivalent[3].
-
Mobile Phase A: 2.5 mM ammonium formate in water, pH adjusted to 3.0 with formic acid[3].
-
Mobile Phase B: 0.1% formic acid in methanol[3].
-
Flow Rate: 0.35 mL/min[3].
-
Column Temperature: 40°C[3].
-
Autosampler Temperature: 10°C[3].
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) Positive[3].
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Presentation
Table 1: Solution Concentrations
| Solution Type | Analyte | Concentration | Solvent |
| Stock Solution | Apixaban | 1 mg/mL | Methanol |
| Stock Solution | This compound | 1 mg/mL | Methanol |
| IS Working Solution | This compound | 1 µg/mL | Methanol |
| Calibration Standard Working | Apixaban | 10-5000 ng/mL | Methanol/Water (50:50) |
| QC Working Solutions | Apixaban | 20-10000 ng/mL | Methanol/Water (50:50) |
Table 2: Calibration Curve and Quality Control Sample Concentrations in Plasma
| Sample Type | Nominal Concentration (ng/mL) |
| Calibration Standard 1 | 1 |
| Calibration Standard 2 | 2 |
| Calibration Standard 3 | 5 |
| Calibration Standard 4 | 10 |
| Calibration Standard 5 | 20 |
| Calibration Standard 6 | 50 |
| Calibration Standard 7 | 100 |
| Calibration Standard 8 | 500 |
| Lower Limit of Quantification (LLOQ) QC | 1 |
| Low QC (LQC) | 3 |
| Medium QC (MQC) | 150 |
| High QC (HQC) | 400 |
Table 3: LC-MS/MS Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 0.2 | 45 | 55 |
| 0.2 - 0.5 | 15 | 85 |
| 0.5 - 2.0 | 15 | 85 |
| 2.0 - 2.1 | 45 | 55 |
| 2.1 - 3.0 | 45 | 55 |
Visualizations
Caption: Experimental workflow for Apixaban quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of apixaban in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy of the results. The simple and rapid protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for clinical and research laboratories. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals working with apixaban.
References
- 1. actascientific.com [actascientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. japsonline.com [japsonline.com]
Application Note: Quantitative Analysis of Apixaban in Human Plasma using Apixaban-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Apixaban is a direct oral anticoagulant that acts as a potent, selective inhibitor of Factor Xa, a critical component in the blood coagulation cascade. It is widely prescribed for the prevention and treatment of thromboembolic events. While routine monitoring is generally not required, the quantification of apixaban in plasma is crucial in specific clinical scenarios such as overdose, assessment of adherence, or in patients with renal impairment.[1] The use of a stable isotope-labeled internal standard, such as Apixaban-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by correcting for variations during sample preparation and instrument analysis.
This application note provides a detailed protocol for the extraction and quantification of apixaban in human plasma using this compound as an internal standard. The method is simple, rapid, and suitable for high-throughput analysis in clinical and research settings.
Principle of the Method
The method employs protein precipitation for the extraction of apixaban and the internal standard (IS), this compound, from human plasma. The processed samples are then analyzed by a reverse-phase LC-MS/MS system. Quantification is achieved by measuring the peak area ratio of the analyte (apixaban) to the stable isotope-labeled internal standard (this compound). The use of a deuterated internal standard minimizes variability caused by matrix effects, extraction inconsistencies, and instrument fluctuations, thereby providing reliable and accurate quantification.
Experimental Protocols
Materials and Reagents
-
Apixaban reference standard (>98% purity)
-
This compound internal standard (>98% purity)
-
Methanol (LC-MS grade)[2]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)[2]
-
Ammonium formate (LC-MS grade)[2]
-
Deionized water (18.2 MΩ·cm)[2]
-
Drug-free human plasma with K2EDTA as anticoagulant[3]
Preparation of Stock and Working Solutions
-
Apixaban Stock Solution (1 mg/mL): Accurately weigh and dissolve apixaban in 100% methanol.[2]
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 100% methanol.[2]
-
Apixaban Working Solutions: Prepare serial dilutions of the apixaban stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples.[2]
-
Internal Standard (IS) Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with methanol to the final working concentration.[2]
Preparation of Calibration Standards and QC Samples
-
Calibration Standards: Spike drug-free human plasma with the appropriate apixaban working solutions to achieve final concentrations covering the desired analytical range (e.g., 1.0 to 500 ng/mL).[3][4]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., LQC: 3 ng/mL, MQC: 150 ng/mL, HQC: 400 ng/mL).[2]
Plasma Sample Preparation (Protein Precipitation)
-
Allow plasma samples (calibrators, QCs, and unknown samples) to thaw at room temperature.[2]
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.[2]
-
Add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL) to each tube.[2]
-
Add 450 µL of methanol to precipitate proteins.[2]
-
Vortex the mixture for 5 minutes.[2]
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[2][5]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS System and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC System (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | C18 Reverse-Phase Column (e.g., Thermo Hypersil Gold C18, 150 x 2.1 mm, 1.9 µm)[2] |
| Mobile Phase A | 2.5 mM Ammonium Formate (pH 3.0) in water or 0.1% Formic Acid in water[2] |
| Mobile Phase B | 100% Methanol with 0.1% Formic Acid[2] or Acetonitrile with 0.1% Formic Acid[4] |
| Flow Rate | 0.35 - 1.0 mL/min[2][3] |
| Elution | Gradient or Isocratic[2][6] |
| Column Temp. | 40 °C[2] |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-MS)[2] |
| Ionization Mode | Electrospray Ionization Positive (ESI+)[2] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Apixaban | 460.2 | 443.2 / 199.1 | [2][3][7] |
| This compound | 463.1 | 202.1 | [2][8] |
| Apixaban-¹³CD₃ | 464.2 | 447.4 | [3][9] |
Method Validation and Performance
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below, with typical acceptance criteria and representative data from published methods.
Table 1: Linearity and Sensitivity
| Parameter | Typical Result | Acceptance Criteria |
| Calibration Range | 1.0 - 500 ng/mL | Consistent across studies |
| Correlation Coeff. (r²) | ≥ 0.997 | ≥ 0.99 |
| LLOQ | 1.0 ng/mL | S/N > 10, Accuracy ±20%, Precision ≤20% |
| Data synthesized from multiple sources.[2][3][4] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | ~3 | < 7.0% | 89 - 107% | < 7.0% | 93 - 99% |
| MQC | ~150 | < 3.5% | 89 - 95% | < 6.0% | 93 - 98% |
| HQC | ~400 | < 4.0% | 90 - 95% | < 6.0% | 93 - 98% |
| Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ). | |||||
| Data synthesized from multiple sources.[3][7][10] |
Table 3: Recovery and Stability
| Parameter | Typical Result | Comments |
| Extraction Recovery | >73% - >98% | Consistent across concentration levels for both analyte and IS.[3][10] |
| Freeze-Thaw Stability | Stable for 3 cycles | % Change < 15%[2] |
| Short-Term Stability | Stable at Room Temp. | % Change < 15%[2] |
| Long-Term Stability | Stable at -50°C to -80°C | Stable for at least 6 months.[2][3] |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of apixaban in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation and this compound as a stable isotope-labeled internal standard to ensure high accuracy and precision. The method demonstrates excellent performance characteristics, including a wide linear range, low limit of quantification, and high recovery, making it well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Development and Validation of an HPLC-MS/MS Method for Quantification of Apixaban in Human Plasma | Filonova | Drug development & registration [pharmjournal.ru]
- 5. akjournals.com [akjournals.com]
- 6. rrml.ro [rrml.ro]
- 7. Rapid determination of apixaban concentration in human plasma by liquid chromatography/tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A liquid chromatography-tandem mass spectrometry method for the determination of apixaban in human plasma and its application to pharmacokinetics studies in the Indian population - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Quantification of Apixaban in Human Urine Using a Validated LC-MS/MS Method with Apixaban-d3 as an Internal Standard
Abstract
This application note describes a sensitive and specific method for the quantification of Apixaban in human urine using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Apixaban-d3, to ensure high accuracy and precision. A simple protein precipitation protocol is utilized for sample preparation, making it suitable for high-throughput analysis in clinical and research settings. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its reliability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Apixaban is a direct oral anticoagulant (DOAC) that acts as a selective inhibitor of Factor Xa. It is widely prescribed for the prevention and treatment of thromboembolic events. Monitoring of Apixaban levels in biological fluids is crucial in certain clinical scenarios, such as in patients with renal impairment, suspected overdose, or to assess adherence. Approximately 20-25% of an administered dose of Apixaban is excreted unchanged in the urine, making urine a viable non-invasive matrix for its quantification.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of drugs in biological matrices due to its high sensitivity and selectivity.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response.
This application note provides a detailed protocol for the quantification of Apixaban in human urine using a validated UHPLC-MS/MS method with this compound as the internal standard.
Experimental
-
Apixaban reference standard
-
This compound (internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human urine (drug-free)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| UHPLC Column | Acquity® UPLC® BEH™ C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | A non-linear gradient can be optimized for better separation. A typical starting point is 95% A, decreasing to 5% A over 3-5 minutes, followed by a re-equilibration step. |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Autosampler Temperature | 10 °C |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Apixaban: 460.3 → 199.0 / 443.2[4] This compound: 463.3 → 202.0[4] |
| Dwell Time | 100 ms (can be optimized) |
| Collision Gas | Argon |
| Ion Source Temperature | 500 °C (instrument dependent) |
| Capillary Voltage | 3.5 kV (instrument dependent) |
-
Stock Solutions: Prepare individual stock solutions of Apixaban and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Apixaban stock solution with 50:50 methanol:water to create working standard solutions for spiking into the urine matrix to prepare calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a suitable concentration (e.g., 100 ng/mL).
-
Calibration Standards and QC Samples: Spike appropriate volumes of the Apixaban working standard solutions into drug-free human urine to prepare calibration standards covering the desired concentration range (e.g., 5-1000 µg/L).[4] Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
Sample Preparation Protocol
The following protocol details a simple protein precipitation method for the preparation of urine samples.[4]
-
Pipette 100 µL of urine sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 450 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Inject the sample into the UHPLC-MS/MS system.
Results and Discussion
The described method provides excellent chromatographic separation of Apixaban from endogenous urine components. The use of this compound as an internal standard ensures accurate quantification by compensating for any variability during sample preparation and analysis.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5 - 1000 µg/L[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%RSD) | ≤ 12.2%[4] |
| Accuracy (%Bias) | ≤ 8.0%[4] |
| Recovery | 93.9 - 105.4%[4] |
| Lower Limit of Quantification (LLOQ) | 5 µg/L[4] |
The validation results demonstrate that the method is linear, precise, accurate, and has good recovery over the specified concentration range. The LLOQ is sufficient for the analysis of clinical urine samples.
Conclusion
The UHPLC-MS/MS method described in this application note is a reliable and robust tool for the quantification of Apixaban in human urine. The simple sample preparation procedure and the use of a stable isotope-labeled internal standard make it well-suited for routine analysis in a research or clinical laboratory setting. This method can be valuable for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient adherence to Apixaban therapy.
References
- 1. japsonline.com [japsonline.com]
- 2. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of apixaban concentrations in different human biological fluids by UHPLC-MS/MS. Clinical pharmacokinetic application in a subject with chronic kidney disease and nonvalvular atrial fibrillation on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Apixaban-d3 in Drug Metabolism Studies
Introduction
Apixaban is an orally bioavailable, direct, and highly selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Understanding its metabolic fate is crucial for drug development and ensuring its safe and effective use. Deuterated Apixaban (Apixaban-d3) serves as an invaluable tool in these investigations, primarily as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision in determining the concentrations of Apixaban and its metabolites in various biological matrices.[3] This document provides detailed application notes and protocols for the use of this compound in drug metabolism studies.
Physicochemical Properties of Apixaban
| Property | Value | Reference |
| Molecular Formula | C25H25N5O4 | [4] |
| Molecular Weight | 459.5 g/mol | [4] |
| Bioavailability | ~50% | [1][5] |
| Protein Binding | ~87% | [1][5] |
| Tmax | 3-4 hours | [1][5] |
| Half-life | ~12 hours | [1][5] |
Metabolism of Apixaban
Apixaban is eliminated through multiple pathways, including metabolism, renal excretion, and direct intestinal excretion.[1][6] Metabolism primarily occurs in the liver via cytochrome P450 (CYP) enzymes, with CYP3A4/5 being the major contributor.[1][7][8] Minor contributions are also made by CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2.[1][7] The main metabolic pathways include O-demethylation and hydroxylation.[6][9] The most significant human plasma metabolite is O-demethyl apixaban sulfate.[9][10]
Application Notes
Use of this compound as an Internal Standard
In quantitative bioanalytical methods, such as LC-MS/MS, an internal standard (IS) is crucial for correcting for variability in sample preparation and instrument response. A stable isotope-labeled version of the analyte, such as this compound, is the ideal IS. It co-elutes with the analyte (Apixaban) and experiences similar ionization efficiency, leading to a more accurate and precise quantification.
In Vitro Metabolism Studies
This compound can be used as an internal standard in in vitro systems like human liver microsomes (HLMs) and hepatocytes to investigate the metabolic stability and metabolite profile of Apixaban. These studies help in identifying the enzymes responsible for metabolism and characterizing the metabolites formed.[8][11]
In Vivo Pharmacokinetic Studies
In preclinical and clinical pharmacokinetic studies, this compound is essential for the accurate measurement of Apixaban concentrations in plasma, urine, and feces over time.[10] This allows for the determination of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of Apixaban in human liver microsomes.
Materials:
-
Apixaban
-
This compound (as internal standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Apixaban in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of Apixaban in phosphate buffer.
-
In a microcentrifuge tube, add the HLM suspension and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the Apixaban working solution to the mixture. The final concentration of Apixaban is typically 1 µM.[11]
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Stop the reaction by adding ice-cold acetonitrile containing this compound (internal standard).
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of Apixaban remaining at each time point.
Data Analysis: Plot the natural logarithm of the percentage of Apixaban remaining versus time. The slope of the linear regression will give the rate constant of metabolism, from which the in vitro half-life can be calculated.
Protocol 2: Quantitative Analysis of Apixaban in Human Plasma using LC-MS/MS
Objective: To accurately quantify the concentration of Apixaban in human plasma samples.
Materials:
-
Human plasma samples
-
Apixaban (for calibration standards and quality controls)
-
This compound (internal standard)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or quality control, add 300 µL of ice-cold acetonitrile containing a known concentration of this compound.[12]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or well plate for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Apixaban/Apixaban-d3) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of Apixaban in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
LC-MS/MS Method Validation Parameters:
| Parameter | Typical Acceptance Criteria | Example Values | Reference |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, acceptable precision and accuracy | 1.00 ng/mL | [4][13] |
| Linearity | Correlation coefficient (r²) > 0.99 | > 0.99 | [3] |
| Intra- and Inter-assay Precision | %CV ≤ 15% (≤ 20% at LLOQ) | ≤ 5.36% | [13] |
| Intra- and Inter-assay Accuracy | %Bias within ±15% (±20% at LLOQ) | ± 9.00% | [13] |
| Recovery | Consistent and reproducible | Not specified | |
| Matrix Effect | Minimal and compensated by IS | Not specified | |
| Stability | Stable under expected storage and processing conditions | Not specified |
Quantitative Data Summary
Pharmacokinetic Parameters of Apixaban in Humans (Single 20 mg Oral Dose): [6][9]
| Parameter | Value |
| Cmax (ng/mL) | ~176.3 ± 42 |
| Tmax (h) | 3.0 (2.5-4.0) |
| AUC0-∞ (ng·h/mL) | Data not specified |
| Half-life (h) | ~12 |
| Renal Clearance (% of total) | ~27% |
Recovery of a Single 20 mg Radiolabeled Apixaban Dose in Humans: [6][9]
| Matrix | % of Administered Dose Recovered |
| Feces | 46.7% - 56.0% |
| Urine | 24.5% - 28.8% |
Major Circulating Components in Human Plasma: [10]
| Component | Relative Abundance |
| Unchanged Apixaban | Major component |
| O-demethyl apixaban sulfate (M1) | ~25% of parent AUC |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Apixaban in biological matrices during drug metabolism and pharmacokinetic studies. The protocols outlined in this document provide a framework for conducting in vitro and in vivo experiments to characterize the metabolic profile and disposition of Apixaban. The use of a stable isotope-labeled internal standard like this compound is critical for generating reliable data to support drug development and regulatory submissions.
References
- 1. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apixaban - Metabolism, Pharmacologic Properties and Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [PDF] Apixaban Metabolism and Pharmacokinetics after Oral Administration to Humans | Semantic Scholar [semanticscholar.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. In vitro assessment of metabolic drug-drug interaction potential of apixaban through cytochrome P450 phenotyping, inhibition, and induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apixaban metabolism and pharmacokinetics after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative metabolism of 14C-labeled apixaban in mice, rats, rabbits, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- 13. LC-MS/MS determination of apixaban (BMS-562247) and its major metabolite in human plasma: an application of polarity switching and monolithic HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Apixaban-d3 in Pharmacokinetic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Apixaban-d3 as an internal standard (IS) in pharmacokinetic (PK) assays of Apixaban. The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity, selectivity, and accuracy for the quantification of Apixaban in biological matrices.
Introduction
Apixaban is an oral, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic events.[1][2][3] Accurate determination of its concentration in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This compound shares near-identical physicochemical properties with the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic separation, which corrects for matrix effects and variations in instrument response.[4][5]
Experimental Protocols
Several well-validated methods for the analysis of Apixaban in human plasma using a deuterated internal standard have been published. The following sections detail common experimental procedures.
Protocol 1: Protein Precipitation Method
This protocol is favored for its simplicity and high throughput.[6]
Materials:
-
Human plasma (with K2EDTA as anticoagulant)
-
Apixaban and this compound reference standards
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples completely at room temperature (18–21°C).[6]
-
Briefly vortex the plasma samples to ensure homogeneity.[6]
-
In a microcentrifuge tube, add 100 µL of the plasma sample.[6]
-
Add 50 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).[6]
-
Add 450 µL of cold methanol to precipitate plasma proteins.[6]
-
Vortex the mixture for 5 minutes.[6]
-
Centrifuge at 13,000 rpm for 10 minutes.[6]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]
Protocol 2: Solid-Phase Extraction (SPE) Method
SPE offers a cleaner extract compared to protein precipitation, which can be beneficial for minimizing matrix effects.
Materials:
-
Human plasma
-
Apixaban and this compound reference standards
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol, Acetonitrile (LC-MS grade)
-
Ammonium formate buffer
-
SPE manifold
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of the plasma sample, previously acidified, onto the cartridge.[7]
-
Wash the cartridge with a suitable aqueous solution to remove interferences.
-
Elute Apixaban and this compound with an organic solvent mixture (e.g., acetonitrile/methanol).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of Apixaban using this compound as an internal standard.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| LC System | Acquity UPLC | Shimadzu HPLC | High-Performance Liquid Chromatography |
| Column | Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm)[6] | Thermo Beta basic-8 (100 mm x 4.6 mm, 5µ)[5] | Gemini C18 (50 mm × 4.6 mm, 3 μm)[1] |
| Mobile Phase A | 2.5 mM ammonium formate (pH 3.0)[6] | Ammonium formate buffer pH 4.2 | 2 mM Ammonium formate buffer |
| Mobile Phase B | 100% methanol with 0.1% formic acid[6] | Acetonitrile[5] | Acetonitrile[1] |
| Flow Rate | 0.35 mL/min[6] | 1.0 mL/min[5] | 1.0 mL/min[1] |
| Run Time | 3.0 min[6] | 3.0 min[5] | 1.8 min[1] |
| MS System | Xevo TQ-MS Triple Quadrupole | AB Sciex API 3000 | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] | ESI, Positive | ESI, Positive |
| MRM Transition (Apixaban) | m/z 460.3 → 443.2[9] | m/z 460.2 > 443.2[5] | m/z 460/443[1] |
| MRM Transition (this compound/13CD3) | m/z 463.3 → 202.0[10] | m/z 464.2 > 447.4[5] | m/z 464/447[1] |
Data Presentation
The performance of the bioanalytical methods is summarized below. These values are representative of what can be achieved with the described protocols.
Method Validation Parameters
| Parameter | Result 1 | Result 2 | Result 3 |
| Linearity Range (ng/mL) | 1.01 - 280.00[1] | 1.00 - 301.52[5] | 5 - 500[10] |
| Correlation Coefficient (r²) | ≥0.99[1] | ≥0.99[5] | >0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.01[1] | 1.00[5] | 5[10] |
| Intra-day Precision (%CV) | < 14.4% | 0.70% - 6.98%[5] | ≤ 12.2%[10] |
| Inter-day Precision (%CV) | 1.21% - 3.21%[1] | 0.70% - 6.98%[5] | ≤ 12.2%[10] |
| Accuracy (% Bias) | 96.5% - 102%[1] | 89.2% - 107.2%[5] | ≤ 8.0%[10] |
| Extraction Recovery | >73%[1] | >98%[5] | 93.9% - 105.4%[10] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic assay of Apixaban using this compound as an internal standard with the protein precipitation method.
References
- 1. A liquid chromatography-tandem mass spectrometry method for the determination of apixaban in human plasma and its application to pharmacokinetics studies in the Indian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography-tandem mass spectrometry method for the determination of apixaban in human plasma and its application to pharmacokinetics studies in the Indian population - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Lc-ms/ms assay for the determination of apixaban in human plasma [wisdomlib.org]
- 5. japsonline.com [japsonline.com]
- 6. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A liquid chromatography-tandem mass spectrometry method for the determination of apixaban in human plasma and its application to pharmacokinetics studies in the Indian population - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. akjournals.com [akjournals.com]
- 10. Measurement of apixaban concentrations in different human biological fluids by UHPLC-MS/MS. Clinical pharmacokinetic application in a subject with chronic kidney disease and nonvalvular atrial fibrillation on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Apixaban in Tissue Samples by UPLC-MS/MS using Apixaban-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of apixaban in tissue samples. The protocol employs a protein precipitation-based extraction procedure and utilizes a stable isotope-labeled internal standard, Apixaban-d3, for accurate quantification. This method is suitable for pharmacokinetic and drug distribution studies in preclinical research.
Introduction
Apixaban is a potent, orally bioavailable, and highly selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. It is widely prescribed for the prevention and treatment of thromboembolic events. To support preclinical drug development and toxicological studies, a robust and reliable analytical method for the quantification of apixaban in various tissue matrices is essential. This document provides a detailed protocol for the extraction and UPLC-MS/MS analysis of apixaban in tissue homogenates.
Experimental
Materials and Reagents
-
Apixaban analytical standard
-
This compound (internal standard, IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Ammonium formate, analytical grade
-
Control tissue matrix (e.g., liver, kidney, lung, brain) from untreated animals
Standard and Quality Control (QC) Sample Preparation
Stock Solutions (1 mg/mL): Prepare stock solutions of apixaban and this compound by dissolving the appropriate amount of each compound in methanol.
Working Standard Solutions: Prepare serial dilutions of the apixaban stock solution in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and QC sample preparation.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Calibration Standards and QC Samples: Prepare calibration standards and quality control samples by spiking known concentrations of apixaban working standard solutions into blank tissue homogenate. A typical calibration curve range is 1 to 500 ng/mL in the final extract.
Sample Preparation Protocol
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of tissue into a 2 mL homogenization tube containing ceramic or stainless steel beads.
-
Add 400 µL of cold phosphate-buffered saline (PBS) or an appropriate homogenization buffer.
-
Homogenize the tissue using a bead-based homogenizer until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
To 100 µL of tissue homogenate, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis
UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 2.5 minutes, hold for 0.5 min, re-equilibrate |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
MS/MS Conditions:
| Parameter | Apixaban | This compound |
| Ionization Mode | Electrospray Ionization (ESI) Positive | ESI Positive |
| MRM Transition | 460.2 > 443.2 m/z | 463.2 > 446.2 m/z |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Cone Voltage | Optimized for specific instrument | Optimized for specific instrument |
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of apixaban in biological matrices. These values are based on published methods for plasma and may serve as a reference for method validation in tissue.[1][2][3]
| Parameter | Typical Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Extraction Recovery | > 85% (from plasma) |
Experimental Workflow Diagram
Caption: Experimental workflow for apixaban quantification in tissue.
Signaling Pathway Diagram
While this application note focuses on an analytical method rather than a biological signaling pathway, a logical relationship diagram illustrating the quantification principle can be provided.
Caption: Principle of quantification using an internal standard.
Conclusion
The UPLC-MS/MS method described provides a robust and sensitive approach for the quantification of apixaban in tissue samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is a valuable tool for researchers in drug metabolism, pharmacokinetics, and toxicology to assess the distribution of apixaban in various tissues. It is recommended that this method be fully validated for each specific tissue type according to regulatory guidelines before implementation in formal studies.
References
- 1. LC-MS/MS Method Assay for Simultaneous Determination of the Apixaban and Metformin in Rat Plasma: Assessment of Pharmacokinetic Drug-Drug Interaction Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of apixaban concentrations in different human biological fluids by UHPLC-MS/MS. Clinical pharmacokinetic application in a subject with chronic kidney disease and nonvalvular atrial fibrillation on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Apixaban using Apixaban-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apixaban is a direct oral anticoagulant (DOAC) that acts as a highly selective, reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Unlike traditional anticoagulants, apixaban has predictable pharmacokinetics, allowing for fixed-dosing regimens in most patients.[2] However, therapeutic drug monitoring (TDM) may be beneficial in specific clinical situations, such as in patients with renal impairment, at extremes of body weight, with suspected drug interactions, or in cases of bleeding or thrombotic events.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantifying apixaban in plasma due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard, such as Apixaban-d3 or Apixaban-¹³CD₃, is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.[4][5][6][7] This document provides detailed application notes and protocols for the TDM of apixaban using this compound as an internal standard.
Mechanism of Action of Apixaban
Apixaban directly inhibits both free and clot-bound Factor Xa, as well as prothrombinase activity, without requiring antithrombin III.[1][6] By inhibiting Factor Xa, apixaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.[1]
Rationale for Therapeutic Drug Monitoring of Apixaban
While routine monitoring is not necessary for all patients, TDM can be valuable in certain clinical scenarios to ensure safety and efficacy.
Experimental Protocols
This section details a validated LC-MS/MS method for the quantification of apixaban in human plasma using this compound as an internal standard. This protocol is a synthesis of methodologies presented in the scientific literature.[4][5][6]
Materials and Reagents
-
Apixaban and this compound (or Apixaban-¹³CD₃) reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium formate and formic acid
-
Human plasma (with EDTA as anticoagulant)
Stock and Working Solutions
-
Apixaban Stock Solution (1 mg/mL): Accurately weigh and dissolve apixaban in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[6]
-
Apixaban Working Solutions: Prepare serial dilutions of the apixaban stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.[6]
-
IS Working Solution: Dilute the this compound stock solution in a 50:50 (v/v) mixture of methanol and water to a final concentration (e.g., 50 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the IS working solution.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Note: Protein precipitation is another common and simpler sample preparation method.[5]
LC-MS/MS Instrumentation and Conditions
The following tables summarize typical LC-MS/MS parameters for apixaban TDM.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Reference |
| Column | Thermo Beta basic-8, 100 mm x 4.6 mm, 5µ | [4][6] |
| Mobile Phase | Acetonitrile:Ammonium formate buffer pH 4.2 (70:30 v/v) | [4][6] |
| Flow Rate | 1.0 mL/min (with 1:1 post-column split) | [4][6] |
| Column Temperature | 40°C | [5] |
| Injection Volume | 10 µL | N/A |
| Run Time | ~3.0 minutes | [4][8] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [5] |
| MRM Transition (Apixaban) | m/z 460.2 > 443.2 | [4][6][8] |
| MRM Transition (this compound) | m/z 463.3 > 202.0 | [9] |
| MRM Transition (Apixaban-¹³CD₃) | m/z 464.2 > 447.4 | [4][6][8] |
| Collision Energy | Optimized for specific instrument | N/A |
| Dwell Time | ~200 ms | N/A |
Method Validation Summary
The following table presents a summary of quantitative data from a validated LC-MS/MS method for apixaban quantification.
Table 3: Method Validation Data
| Parameter | Result | Reference |
| Linearity Range | 1.0 - 301.52 ng/mL | [4][6][8] |
| Correlation Coefficient (r²) | ≥0.99 | [4][6][8] |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | [4][6][8] |
| Within-run Precision (%CV) | 0.70% - 6.98% | [4][6][8] |
| Between-run Precision (%CV) | 5.22% - 6.98% | [6] |
| Accuracy (% Bias) | 89.2% - 107.2% | [4][6][8] |
| Extraction Recovery | >98% | [4][6][8] |
Experimental Workflow
The overall process for the therapeutic drug monitoring of apixaban using LC-MS/MS is depicted below.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of apixaban. The detailed protocols and validation data presented here offer a comprehensive guide for researchers and clinicians to implement this methodology in their laboratories. This will aid in optimizing apixaban therapy in specific patient populations, thereby enhancing both the safety and efficacy of this important anticoagulant.
References
- 1. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 5. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. A liquid chromatography-tandem mass spectrometry method for the determination of apixaban in human plasma and its application to pharmacokinetics studies in the Indian population - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Apixaban Analysis Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Apixaban in biological matrices, primarily human plasma, utilizing a deuterated internal standard. The methodologies outlined are based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity, selectivity, and accuracy for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
Introduction
Apixaban is an oral, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic events. Accurate quantification of Apixaban in biological samples is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing bleeding risks. The use of a stable isotope-labeled internal standard, such as a deuterated Apixaban analog (e.g., Apixaban-d3, Apixaban-¹³CD₃, or [(¹³C, ²H₇]-Apixaban), is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the analytical results.[1][2][3] This document details three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Sample Preparation Techniques
The choice of sample preparation technique depends on the desired level of sample cleanup, sensitivity requirements, and laboratory throughput.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis.[1] It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.
-
Sample Thawing: Allow frozen plasma samples to thaw completely at room temperature (18–21°C).[1]
-
Vortexing: Briefly vortex the thawed plasma samples to ensure homogeneity.[1]
-
Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.[1]
-
Internal Standard Spiking: Add 50 µL of the deuterated Apixaban internal standard (IS) working solution (e.g., 1 µg/mL this compound in methanol) to the plasma sample.[1]
-
Precipitation: Add 450 µL of cold methanol (or acetonitrile) to the sample.[1]
-
Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[1]
Workflow for Protein Precipitation
Caption: A schematic of the protein precipitation workflow for Apixaban analysis.
Liquid-Liquid Extraction (LLE)
LLE is a more selective sample preparation technique that involves the partitioning of the analyte from the aqueous sample matrix into an immiscible organic solvent. This method provides a cleaner extract compared to PPT, reducing matrix effects.[2][4]
-
Sample Thawing and Vortexing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[2]
-
Aliquoting and IS Spiking: In a polypropylene tube, add 50 µL of the deuterated Apixaban IS working solution. To this, add 250 µL of the plasma sample.[2]
-
Acidification: Add a small volume of acid (e.g., phosphoric acid and formic acid) and vortex.[2]
-
Extraction: Add 2 mL of an organic solvent mixture, such as ethyl acetate and methyl tertiary butyl ether (MTBE) in a 70:30 ratio.[2]
-
Vortexing: Vortex the mixture vigorously for an appropriate time to ensure efficient extraction.
-
Centrifugation: Centrifuge the tubes at approximately 4090 x g for 4 minutes at 5°C to separate the aqueous and organic layers.[4]
-
Supernatant Transfer: Transfer 1 mL of the upper organic layer into a clean tube.[4]
-
Evaporation: Evaporate the organic solvent to dryness at 50°C under a stream of nitrogen.[4]
-
Reconstitution: Reconstitute the dried residue with 0.5 mL of a reconstitution solution (e.g., acetonitrile and water, 70:30 v/v).[4]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[4]
Workflow for Liquid-Liquid Extraction
Caption: A diagram illustrating the liquid-liquid extraction process for Apixaban.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that provides the cleanest extracts, minimizing matrix effects and improving assay sensitivity. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[5]
-
Sample Pre-treatment: Acidify 200 µL of a plasma sample.[5]
-
Internal Standard Spiking: Add the deuterated Apixaban IS to the pre-treated sample.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis MCX) according to the manufacturer's instructions.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences while retaining Apixaban and the IS.
-
Elution: Elute Apixaban and the IS from the cartridge using a strong solvent.
-
Evaporation and Reconstitution (if necessary): The eluent may be evaporated and reconstituted in the mobile phase for analysis.
-
Analysis: Inject 10 µL of the eluent onto the LC-MS/MS system.[5]
Workflow for Solid-Phase Extraction
Caption: A flowchart of the solid-phase extraction procedure for Apixaban.
LC-MS/MS Analysis
The analysis of the prepared samples is performed using a liquid chromatography system coupled with a tandem mass spectrometer.
Typical LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system[1][4] |
| Column | C18 reverse-phase column (e.g., Thermo Hypersil Gold C18, 150 x 2.1 mm, 1.9 µm)[1] |
| Mobile Phase A | 2.5 mM ammonium formate (pH 3.0) in water or 0.1% formic acid in water[1] |
| Mobile Phase B | 100% methanol with 0.1% formic acid or acetonitrile with 0.1% formic acid[1] |
| Flow Rate | 0.35 mL/min[1] |
| Gradient | A gradient elution is typically used for optimal separation.[1] |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer[1] |
| Ionization Mode | Electrospray Ionization (ESI) Positive[1] |
| MRM Transitions | Apixaban: m/z 460.2 > 443.2; Apixaban-¹³CD₃: m/z 464.2 > 447.4[2][4] |
Quantitative Data Summary
The following tables summarize typical performance characteristics of the described methods for Apixaban analysis.
Table 1: Method Validation Parameters
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range (ng/mL) | 1 - 5000[1] | 1 - 301.52[2][4] | 1 - 250[5] |
| Correlation Coefficient (r²) | ≥ 0.997[1][6] | ≥ 0.99[2][4] | > 0.99[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1[1] | 1[2][4] | 0.05[5] |
| Intra-day Precision (%CV) | < 15%[1] | 0.70% - 6.98%[2] | Not Specified |
| Inter-day Precision (%CV) | < 15%[1] | 0.70% - 6.98%[2] | Not Specified |
| Accuracy (%) | 94.8% - 111.4%[1] | 89.2% - 107.2%[2] | Not Specified |
| Extraction Recovery (%) | ~16%[1][6] | > 98%[2][4] | Not Specified |
Table 2: Deuterated Internal Standards for Apixaban Analysis
| Deuterated Standard | MRM Transition (m/z) | Reference |
| This compound | 463.3 → 202.0 | [7] |
| Apixaban-¹³CD₃ | 464.2 > 447.4 | [2][4] |
| [(¹³C, ²H₇]-Apixaban | 468.22 → 451.30 | [3] |
Conclusion
The selection of a sample preparation method for Apixaban analysis should be guided by the specific requirements of the study. Protein precipitation offers a rapid and simple approach for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with high recovery rates. Solid-phase extraction yields the cleanest extracts, which is ideal for applications requiring the highest sensitivity and minimal matrix interference. The use of a deuterated internal standard is paramount in all methodologies to ensure accurate and reliable quantification. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to develop and validate robust analytical methods for Apixaban.
References
- 1. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of apixaban concentration in human plasma by liquid chromatography/tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of apixaban concentrations in different human biological fluids by UHPLC-MS/MS. Clinical pharmacokinetic application in a subject with chronic kidney disease and nonvalvular atrial fibrillation on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Establishing the Optimal Concentration of Apixaban-d3 for Calibration Curve in Bioanalytical Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction The accurate quantification of Apixaban in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Apixaban-d3, is the gold standard for correcting analytical variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] A deuterated internal standard is chemically and physically almost identical to the analyte, ensuring it experiences similar effects during sample preparation, chromatography, and ionization, but is distinguishable by its mass.[2] The selection of an appropriate and consistent concentration of the internal standard is paramount for the development of a robust and reliable bioanalytical method.[1] This document provides a detailed protocol for determining and implementing an optimal concentration of this compound for the construction of a calibration curve for Apixaban quantification in human plasma.
Experimental Protocols
Materials and Reagents
-
Apixaban reference standard (Toronto Research Chemicals or equivalent)[3]
-
This compound internal standard (IS) (Toronto Research Chemicals or equivalent)[3]
-
LC-MS/MS grade Methanol[3]
-
LC-MS/MS grade Acetonitrile
-
Ammonium Formate (AR grade)[4]
-
Formic Acid (LC grade)[3]
-
Deionized Water (18.2 MΩ)[3]
-
Drug-free blank human plasma with K2EDTA as anticoagulant[3][4]
Preparation of Stock and Working Solutions
1.2.1 Apixaban Stock Solution (1 mg/mL)
-
Accurately weigh approximately 5 mg of Apixaban reference standard.
-
Transfer the powder to a 5 mL volumetric flask.
-
Dissolve and bring the volume to the mark with 100% methanol.[4]
-
Label as "Apixaban Stock Solution (1 mg/mL)" and store at 2-8°C. This solution is typically stable for at least 8 days.[4]
1.2.2 this compound Internal Standard (IS) Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of this compound.
-
Transfer the powder to a 1 mL volumetric flask.
-
Dissolve and bring the volume to the mark with 100% methanol.
-
Label as "this compound Stock Solution (1 mg/mL)" and store at 2-8°C.
1.2.3 Apixaban Working Solutions for Calibration and QC Prepare a series of working solutions by serially diluting the Apixaban stock solution with a 50:50 (v/v) mixture of methanol and deionized water to achieve the concentrations required for spiking the calibration curve standards and quality control samples.[4]
1.2.4 this compound Internal Standard (IS) Working Solution The goal is to determine an optimal IS concentration that provides a consistent and robust signal across all samples without causing detector saturation. A good starting point is a final concentration in the mid-range of the calibration curve. Based on common practice, a working solution that results in a final concentration of approximately 50 ng/mL in the sample is recommended for initial evaluation.
-
Prepare an intermediate stock of this compound at 10 µg/mL by diluting the 1 mg/mL stock solution.
-
Prepare the "IS Working Solution" at 1 µg/mL (1000 ng/mL) by further diluting the intermediate stock with acetonitrile. This solution will be used as the protein precipitation agent.
Preparation of Calibration Curve Standards and Quality Control (QC) Samples
Prepare calibration standards and QC samples by spiking the appropriate Apixaban working solutions into drug-free blank human plasma. The volume of the spiking solution should not exceed 5% of the total plasma volume to avoid significant matrix effects.[4]
Table 1: Preparation of Apixaban Calibration Curve Standards
| Standard Level | Apixaban Working Soln. Conc. (ng/mL) | Volume of Working Soln. (µL) | Volume of Blank Plasma (µL) | Final Apixaban Conc. (ng/mL) |
|---|---|---|---|---|
| Blank | - | 0 | 100 | 0 |
| LLOQ | 20 | 5 | 95 | 1.0 |
| CAL 2 | 100 | 5 | 95 | 5.0 |
| CAL 3 | 200 | 5 | 95 | 10.0 |
| CAL 4 | 1000 | 5 | 95 | 50.0 |
| CAL 5 | 2000 | 5 | 95 | 100.0 |
| CAL 6 | 4000 | 5 | 95 | 200.0 |
| CAL 7 | 8000 | 5 | 95 | 400.0 |
| ULOQ | 10000 | 5 | 95 | 500.0 |
Note: The calibration range of 1-500 ng/mL is selected based on published literature, covering typical therapeutic concentrations.[3]
Table 2: Preparation of Quality Control (QC) Samples
| QC Level | Final Apixaban Conc. (ng/mL) | Rationale |
|---|---|---|
| LLOQ QC | 1.0 | Lower Limit of Quantitation |
| Low QC (LQC) | 3.0 | ~3x LLOQ |
| Medium QC (MQC) | 150.0 | Mid-point of the calibration range |
| High QC (HQC) | 400.0 | ~80% of ULOQ |
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a simple and rapid sample preparation method suitable for Apixaban analysis.[3]
-
Pipette 100 µL of each sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS Working Solution (1000 ng/mL this compound in acetonitrile) to each tube (except the blank, to which 200 µL of plain acetonitrile is added). This step performs protein precipitation and adds the internal standard simultaneously. The final concentration of the IS in the supernatant will be influenced by the precipitation volume, but this fixed addition ensures consistency.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for an LC-MS/MS method, which should be optimized for the specific instrumentation used.
-
LC Column: C18 column (e.g., Thermo Hypersil Gold 150 x 2.1 mm, 1.9 µm)[3]
-
Mobile Phase A: 2.5 mM Ammonium Formate (pH 3.0) in water[3]
-
Mobile Phase B: 0.1% Formic Acid in Methanol[3]
-
Flow Rate: 0.35 mL/min[3]
-
Gradient:
-
0-0.2 min: 45% A
-
0.2-0.5 min: Ramp to 15% A
-
0.5-2.0 min: Hold at 15% A
-
2.0-2.1 min: Ramp to 45% A
-
2.1-3.0 min: Hold at 45% A[3]
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3]
-
MRM Transitions:
Workflow for Optimizing this compound Concentration
The following diagram illustrates the logical workflow for selecting and validating the optimal concentration of the internal standard.
Caption: Workflow for optimizing the internal standard concentration.
Data Evaluation and Acceptance Criteria
Evaluating the Internal Standard Response
After analyzing a full batch (blanks, calibration curve, LLOQ, LQC, MQC, HQC), the primary step is to evaluate the response of the this compound internal standard.
-
Consistency: The peak area of the IS should be consistent across all analyzed samples (excluding the blank). The coefficient of variation (%CV) of the IS peak area for all standards and QCs should ideally be within 15%.
-
Signal Intensity: The signal should be sufficiently intense to ensure accurate peak integration, even in samples with potential ion suppression. A signal-to-noise ratio (S/N) of >20 is recommended.
-
No Saturation: The IS signal should not saturate the detector, especially in "clean" samples like the zero standard (blank plasma + IS). Detector saturation can lead to non-linear responses and inaccurate quantification.
If the response is too low, increase the concentration of the IS Working Solution. If the response is too high or shows signs of saturation, decrease the concentration. Once an optimal, consistent response is achieved, this concentration should be fixed and used for all subsequent validation and sample analysis runs.
Calibration Curve
Construct the calibration curve by plotting the peak area ratio (Apixaban peak area / this compound peak area) against the nominal concentration of Apixaban. A weighted (1/x² or 1/x) linear regression is typically used. The correlation coefficient (r²) should be ≥ 0.99.[3] The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
By following this detailed protocol, researchers can confidently establish an optimal and robust concentration for the this compound internal standard, a critical step in developing a validated bioanalytical method for the accurate quantification of Apixaban.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Measurement of apixaban concentrations in different human biological fluids by UHPLC-MS/MS. Clinical pharmacokinetic application in a subject with chronic kidney disease and nonvalvular atrial fibrillation on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Apixaban-d3
This guide is designed for researchers, scientists, and drug development professionals using Apixaban-d3 as an internal standard in quantitative analyses. It provides detailed troubleshooting steps, experimental protocols, and frequently asked questions to address challenges related to isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable isotope-labeled version of Apixaban, an oral, direct factor Xa inhibitor.[1][2] It is commonly used as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[2] Using a stable isotope-labeled internal standard helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise measurements of the unlabeled drug.
Q2: What is isotopic exchange and why is it a concern?
Isotopic exchange, often called "back-exchange," is a chemical reaction where a deuterium atom on a labeled compound is replaced by a hydrogen atom from its environment, such as a protic solvent (e.g., water, methanol).[3][4] This process can compromise the isotopic purity of this compound, leading to a decrease in its signal and the appearance of signals corresponding to partially deuterated or completely unlabeled Apixaban. This ultimately undermines the accuracy and precision of the quantitative analysis.[3]
Q3: Are the deuterium labels on this compound stable?
The stability of the deuterium labels depends on their specific location within the molecule and the experimental conditions. Typically, manufacturers place labels on metabolically stable positions, such as carbon atoms that are not prone to enzymatic cleavage. However, deuterium atoms on carbons adjacent to carbonyl groups can be susceptible to exchange under certain pH conditions. Furthermore, exposure to highly acidic or basic environments, elevated temperatures, or prolonged storage in protic solvents can facilitate isotopic exchange regardless of the label's position.[3][5][6] Apixaban itself is known to degrade under acidic and basic hydrolysis conditions, which can create an environment conducive to exchange.[7]
Q4: What are the common symptoms of isotopic exchange in my LC-MS analysis?
Key indicators of isotopic exchange include:
-
A progressive decrease in the peak area of the deuterated internal standard over time or across an analytical batch.[3]
-
High variability or poor reproducibility of the internal standard signal.[5]
-
The appearance and increase of unexpected peaks in the internal standard solution, corresponding to the mass of partially deuterated (e.g., d2, d1) or unlabeled Apixaban.[3][5]
-
Inaccurate and imprecise quantitative results for the target analyte.[3]
Q5: What experimental conditions are most likely to cause isotopic exchange?
The primary factors that promote isotopic exchange are:
-
Solvent Composition: The presence of protic solvents like water or methanol in stock solutions, working solutions, or the mobile phase provides a source of hydrogen atoms.[3]
-
pH: Extreme pH levels, both highly acidic and especially basic, can catalyze the exchange reaction.[5][6] The minimum rate of hydrogen-deuterium exchange is often observed at a slightly acidic pH, around 2.5.[8]
-
Temperature: Elevated temperatures during sample storage, preparation, or analysis can increase the rate of exchange.[5][9]
-
Time: The longer the deuterated standard is exposed to unfavorable conditions, the greater the extent of exchange will be.[3]
Troubleshooting Guides
Problem: My this compound internal standard signal is decreasing or highly variable.
This is a common symptom of isotopic exchange, especially if the standard is stored for an extended period in a protic solvent or at a non-optimal pH.[3]
Troubleshooting Workflow
-
Verify Storage Conditions: Confirm that stock solutions are stored in an appropriate solvent (aprotic solvents like acetonitrile are preferred) and at a low temperature (e.g., -20°C or below).[3][5]
-
Conduct a Stability Study: Prepare a fresh solution of this compound in the mobile phase or sample matrix you are using. Analyze it at several time points (e.g., T=0, 2h, 4h, 8h, 24h) while keeping it under the same conditions as your typical sample queue (e.g., autosampler temperature).[3][5] Monitor for a decrease in the this compound peak area and the emergence of peaks for unlabeled Apixaban.
-
Analyze by Full-Scan MS: Acquire a full-scan mass spectrum of an aged standard solution. Look for the presence of ions corresponding to the loss of one or more deuterium atoms.[3]
-
Implement Corrective Actions:
-
Optimize Solvents: If possible, prepare stock solutions in aprotic solvents. Minimize the amount of water or methanol in working solutions.
-
Adjust pH: If your analysis allows, adjust the pH of your mobile phase to be slightly acidic (pH 2.5-4.0), where exchange rates are often at a minimum.[5][8]
-
Control Temperature: Maintain samples at a low temperature (e.g., 4°C) in the autosampler during the analytical run.[9]
-
Prepare Fresh Solutions: Prepare working solutions of this compound more frequently to minimize the time they are exposed to exchange-promoting conditions.[3]
-
Problem: I am observing peaks for unlabeled Apixaban (M+0) and partially deuterated species (M-2, M-1) in my this compound standard.
This is a direct confirmation of isotopic back-exchange. The goal is to identify the source and mitigate it.
Investigation and Mitigation Plan
-
Isolate the Source:
-
Stock Solution: Dilute a small amount of your stock solution in a pure aprotic solvent (e.g., acetonitrile) and inject it directly into the mass spectrometer. If exchange is already present, the stock solution may be compromised.
-
Working Solution/Mobile Phase: If the stock is pure, the exchange is happening after dilution. The primary suspects are the diluent and the LC mobile phase.
-
-
Systematically Test Components:
-
Incubate the standard separately in each component of your mobile phase (e.g., aqueous buffer, organic solvent) to see which one promotes the exchange.
-
Evaluate the effect of pH by preparing the aqueous portion of your mobile phase at different pH values (e.g., 3.0, 5.0, 7.4) and re-testing stability.
-
-
Optimize Analytical Method:
-
Reduce Analysis Time: Employ faster chromatography methods, such as UPLC/UHPLC, to shorten the time the standard is exposed to the mobile phase.[10]
-
Lower Temperature: Ensure the entire LC flow path, especially the column and autosampler, is temperature-controlled at a low setting (0-4°C). This significantly reduces the rate of back-exchange during the separation process.[9][10]
-
Data Presentation
The following tables present hypothetical data from stability experiments to illustrate the impact of environmental factors on this compound isotopic purity.
Table 1: Effect of Mobile Phase pH on this compound Isotopic Purity After 24 Hours at Room Temperature
| Mobile Phase pH | % Intact this compound | % Apixaban-d2 | % Apixaban-d1 | % Unlabeled Apixaban (d0) | Total % Exchange |
| 3.0 | 99.5% | 0.4% | <0.1% | <0.1% | 0.5% |
| 5.0 | 97.2% | 2.1% | 0.5% | 0.2% | 2.8% |
| 7.4 (Neutral) | 91.8% | 6.3% | 1.4% | 0.5% | 8.2% |
| 9.0 (Basic) | 78.5% | 15.2% | 4.8% | 1.5% | 21.5% |
Table 2: Effect of Storage Temperature on this compound Isotopic Purity in Aqueous Solution (pH 7.4)
| Storage Temperature | Incubation Time (Hours) | % Intact this compound | Total % Exchange |
| 4°C | 24 | 98.1% | 1.9% |
| 25°C (Room Temp) | 24 | 91.8% | 8.2% |
| 40°C | 24 | 75.4% | 24.6% |
| -20°C | 168 (7 days) | 99.8% | 0.2% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Analytical Solvents
-
Objective: To determine the stability of this compound in the user's specific analytical matrix (e.g., mobile phase, sample diluent).
-
Materials:
-
This compound stock solution (in aprotic solvent, e.g., Acetonitrile).
-
Test solvent (e.g., prepared LC mobile phase).
-
LC-MS/MS system.
-
-
Methodology:
-
Prepare a working solution of this compound at the final concentration used in your assay by diluting the stock solution with the test solvent.
-
Immediately analyze this solution (T=0) using your established LC-MS/MS method, acquiring both MRM data for quantitation and full-scan data for qualitative analysis of isotopic species.
-
Store the remaining working solution under conditions that mimic a typical analytical run (e.g., in the autosampler at 4°C or 25°C).
-
Re-analyze the solution at predefined time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Analysis: Compare the peak area of this compound across the time points. Analyze the full-scan data to monitor for the appearance or increase of ions corresponding to d2, d1, and d0 species. A significant decrease (>5-10%) in the d3 signal or a notable increase in back-exchanged species indicates instability.
-
Protocol 2: LC-MS/MS Method for Monitoring Isotopic Exchange
-
Objective: To establish an LC-MS/MS method capable of resolving and quantifying Apixaban and its deuterated variants.
-
Instrumentation: UPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 4°C (to minimize on-column exchange).
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Apixaban (d0): m/z 460.2 → 281.1
-
Apixaban-d1: m/z 461.2 → 282.1
-
Apixaban-d2: m/z 462.2 → 283.1
-
This compound: m/z 463.2 → 284.1
-
-
Full Scan: Acquire data from m/z 450-470 to observe the full isotopic cluster.
-
Visualizations
Caption: Troubleshooting workflow for suspected deuterium loss in this compound.
References
- 1. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. biorxiv.org [biorxiv.org]
minimizing matrix effects with Apixaban-d3 in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of Apixaban using its stable isotope-labeled internal standard, Apixaban-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of a bioanalytical method.[1][2][3] Common sources of matrix effects in biological samples like plasma include phospholipids, salts, and endogenous metabolites.[4][5]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative bioanalysis.[6] Because it is chemically and structurally almost identical to the analyte (Apixaban), it is expected to have the same chromatographic retention time and experience the same degree of matrix effects.[7] By measuring the peak area ratio of the analyte to the SIL-IS, variations caused by ion suppression or enhancement can be effectively compensated for, leading to more accurate and precise quantification.[8][9]
Q3: Can this compound always perfectly compensate for matrix effects?
A3: While highly effective, perfect compensation is not guaranteed.[10] Issues can arise if there are differences in chromatographic co-elution, extraction recovery, or stability between Apixaban and this compound.[7][11] For example, the "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier or later than the native analyte, leading to differential ion suppression and inaccurate results.[11]
Q4: What are the primary strategies to minimize matrix effects?
A4: The main strategies involve either minimizing the interfering components that reach the detector or compensating for their effect.[12] This is achieved through:
-
Effective Sample Preparation: Implementing robust sample clean-up techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or advanced Protein Precipitation (PPT) methods to remove matrix components, particularly phospholipids.[5][9][13]
-
Optimized Chromatography: Modifying chromatographic conditions to achieve baseline separation between Apixaban and co-eluting interferences.[12][14]
-
Use of an appropriate Internal Standard: Employing a high-quality SIL-IS like this compound that closely tracks the analyte's behavior.[4]
Q5: How is the matrix effect quantitatively assessed?
A5: The matrix effect is typically evaluated by comparing the peak area of an analyte spiked into a blank, extracted matrix (post-extraction) with the peak area of the analyte in a neat (pure) solvent at the same concentration.[2][15] The ratio of these two values, often expressed as a percentage, indicates the degree of ion suppression or enhancement. Regulatory guidelines, such as those from the EMA, provide acceptance criteria for matrix effect evaluation during method validation.
Troubleshooting Guide
Problem 1: Poor accuracy and precision despite using this compound.
-
Possible Cause 1: Chromatographic Separation of Analyte and IS.
-
Explanation: The deuterium isotope effect may cause this compound to have a slightly different retention time than Apixaban.[11] If they elute into regions with different levels of ion suppression, the internal standard will not compensate accurately.[11]
-
Troubleshooting Protocol:
-
Inject a solution of Apixaban and this compound in a neat solvent.
-
Overlay the chromatograms for the analyte and the internal standard.
-
Verify that the peaks are symmetrical and perfectly co-elute.
-
If a shift is observed, adjust chromatographic conditions (e.g., gradient slope, mobile phase composition) to improve co-elution.[12]
-
-
-
Possible Cause 2: Differential Extraction Recovery.
-
Explanation: Although chemically similar, the analyte and SIL-IS may exhibit different extraction efficiencies from the sample matrix under certain conditions.[10][11]
-
Troubleshooting Protocol:
-
Determine the "true" recovery by comparing the peak area of the analyte from an extracted sample to a post-extraction spiked sample.[15]
-
Perform this evaluation for both Apixaban and this compound.
-
If recoveries differ significantly, re-optimize the sample preparation method (e.g., change SPE sorbent, extraction solvent, or pH).
-
-
-
Possible Cause 3: Contamination of Internal Standard.
-
Explanation: The this compound stock may contain a small amount of unlabeled Apixaban.[7] This impurity contributes to the analyte signal, causing a positive bias, especially at the lower limit of quantitation (LLOQ).
-
Troubleshooting Protocol:
-
Prepare a high-concentration solution of only the this compound internal standard in a neat solvent.
-
Analyze this solution using the LC-MS/MS method, monitoring the MRM transition for unlabeled Apixaban.
-
The presence of a peak at the retention time of Apixaban confirms contamination. The response should be less than a specified percentage of the LLOQ response.
-
-
Problem 2: High variability in results between different plasma lots.
-
Possible Cause: Lot-to-Lot Differences in Matrix Composition.
-
Explanation: The composition of biological matrices can vary significantly between individuals or lots, leading to different degrees of matrix effects.[8] Your method may not be robust enough to handle this variability.
-
Troubleshooting Protocol:
-
Evaluate the matrix effect across at least six different lots of blank plasma.[16]
-
If significant variability is observed, the sample clean-up procedure needs to be improved.
-
Consider switching to a more selective sample preparation technique, such as moving from protein precipitation to solid-phase extraction.[13] More rigorous SPE methods, like those using mixed-mode sorbents, can offer superior cleanup and reduce variability.[13]
-
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes data on analyte recovery and matrix effects for Apixaban using various common extraction techniques.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Residual Phospholipids |
| Protein Precipitation (PPT) - Sirocco | >80% | -40.0% | Highest |
| PPT with Phospholipid Removal - Ostro | >80% | Not specified | Significantly Reduced |
| Supported Liquid Extraction (SLE) | >80% | Not specified | Negligible |
| Solid-Phase Extraction (SPE) - Oasis HLB | >80% | -40.0% | High (for SPE) |
| SPE with PL Removal - Oasis PRiME HLB | >80% | -13.6% | Reduced by ~90% vs. HLB |
| Mixed-Mode SPE - Oasis MCX | >80% | +2.4% (Negligible) | Reduced by ~90% vs. HLB |
Table adapted from data presented by Waters Corporation.[13] A lower absolute matrix effect percentage indicates less ion suppression/enhancement and a cleaner extract.
Experimental Protocols
1. Protocol: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is a general guideline for using a mixed-mode SPE sorbent like Oasis MCX, which demonstrated superior performance in reducing matrix effects for Apixaban.[13]
-
Conditioning: Condition the wells of the 96-well SPE plate with 1 mL of methanol, followed by 1 mL of water. Do not allow the wells to dry.
-
Sample Pre-treatment: Add the internal standard (this compound) to the plasma sample. Vortex. Dilute the plasma sample 1:1 with 4% phosphoric acid in water.
-
Loading: Load the pre-treated sample onto the conditioned SPE plate.
-
Washing:
-
Wash 1: Add 1 mL of 2% formic acid in water.
-
Wash 2: Add 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile/methanol (50:50 v/v).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase starting condition.
2. Protocol: LC-MS/MS Analysis
This protocol provides typical parameters for the analysis of Apixaban.
-
LC System: Waters ACQUITY I-Class UPLC or equivalent.[13]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]
-
Flow Rate: 0.5 mL/min.[13]
-
Column Temperature: 35°C.[13]
-
Gradient: A typical gradient would start at a high aqueous percentage, ramp up to a high organic percentage to elute Apixaban, followed by a wash step and re-equilibration.
-
Mass Spectrometer: Waters Xevo TQ-XS or equivalent triple quadrupole mass spectrometer.[13]
-
Ionization Mode: Electrospray Ionization Positive (ESI+).[13]
-
MRM Transitions:
Visualizations
Caption: General workflow for quantitative bioanalysis of Apixaban.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Stork: Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect [storkapp.me]
- 9. longdom.org [longdom.org]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
- 12. mdpi.com [mdpi.com]
- 13. waters.com [waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape of Apixaban-d3 in Chromatography
Welcome to the technical support center for chromatographic analysis of Apixaban-d3. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues related to poor peak shape during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound?
Poor peak shape for this compound can arise from several factors, including:
-
Secondary Interactions: Residual silanol groups on the surface of C18 columns can interact with the basic nitrogen atoms in the this compound molecule, leading to peak tailing.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound, affecting its retention and peak shape. An unsuitable pH can lead to peak tailing or fronting.
-
Inappropriate Mobile Phase Composition: The choice and ratio of organic modifier (e.g., acetonitrile vs. methanol) and the concentration of additives (e.g., formic acid, ammonium formate) are critical for achieving a good peak shape.
-
Column Contamination or Degradation: Buildup of matrix components from previous injections or degradation of the stationary phase can lead to active sites that cause peak distortion.
-
System Suitability Issues: Problems with the HPLC/UHPLC system, such as dead volumes in fittings or a poorly packed column, can contribute to band broadening and poor peak shape.
Q2: My this compound peak is tailing. What is the most common cause and how can I fix it?
Peak tailing is the most frequently encountered peak shape issue for compounds like Apixaban. The primary cause is often secondary interactions between the analyte and active sites on the stationary phase (e.g., free silanol groups).
Solutions:
-
Mobile Phase Modification: Add a competing base or an acidic modifier to the mobile phase. Small amounts of additives like formic acid (typically 0.1%) or ammonium formate can help to saturate the active sites on the column and improve peak symmetry.[1][2]
-
pH Adjustment: Optimizing the mobile phase pH can suppress the ionization of silanol groups or the analyte itself, thereby reducing unwanted interactions. For Apixaban, a slightly acidic pH (e.g., around 3.0-4.5) is often effective.[1][3]
-
Use of a Modern, High-Purity Column: Employing a column with a high-purity silica stationary phase and robust end-capping will minimize the number of accessible silanol groups, thus reducing peak tailing.
Q3: Can the choice of organic solvent in the mobile phase affect the peak shape of this compound?
Yes, the choice between acetonitrile and methanol can significantly impact peak shape. While both are common organic modifiers in reversed-phase chromatography, they have different properties. For Apixaban, methanol has been reported to provide better peak shape and reproducibility in some instances.[1] It is recommended to evaluate both solvents during method development to determine the optimal choice for your specific column and conditions.
Q4: I am observing a split peak for this compound. What could be the cause?
A split peak can be indicative of several issues:
-
Column Void or Contamination: A void at the head of the column or severe contamination can disrupt the sample band as it enters the column.
-
Injector Problems: Issues with the autosampler, such as a partially clogged needle or incorrect injection volume, can lead to a distorted injection profile.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. Ensure your sample solvent is as close in composition to the initial mobile phase as possible.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Guide 1: Addressing Peak Tailing
Symptom: The peak for this compound has a pronounced tail, with a tailing factor significantly greater than 1.2.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Detailed Steps:
-
Evaluate Mobile Phase:
-
Add/Increase Acidic Modifier: If your mobile phase does not contain an acidic additive, introduce 0.1% formic acid. This will help to protonate free silanol groups on the column, reducing their interaction with this compound.
-
Adjust pH: Prepare a mobile phase with an ammonium formate buffer at a pH between 3.0 and 4.5.[1][3] This can improve peak shape by controlling the ionization state of both the analyte and the stationary phase.
-
-
Assess Column Condition:
-
Flush Column: If the mobile phase adjustments do not resolve the issue, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any contaminants.
-
Replace Column: If peak tailing persists after flushing, the column may be irreversibly damaged or has lost its end-capping. Replace it with a new, high-purity, end-capped C18 column.
-
-
Inspect HPLC/UHPLC System:
-
Check Fittings: Ensure all fittings are secure and there are no dead volumes, which can contribute to peak broadening and tailing.
-
Guide 2: Addressing Broad or Split Peaks
Symptom: The this compound peak is excessively broad or appears as two or more smaller peaks.
Troubleshooting Workflow:
References
- 1. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
Technical Support Center: Troubleshooting Apixaban-d3 Signal Instability
Welcome to the Technical Support Center for troubleshooting issues related to Apixaban-d3 signal instability in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (internal standard) signal showing high variability across my analytical run?
A1: High variability in the internal standard (IS) signal can be attributed to several factors, including issues with sample preparation, matrix effects, chromatographic problems, and instrument instability.[1][2] A systematic approach is crucial to identify the root cause. Key areas to investigate include:
-
Sample Preparation: Inconsistent pipetting of the IS, incomplete mixing with the sample, or variable extraction recovery can all lead to signal fluctuations.[1]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source.[1][3]
-
Instrumental Issues: Problems such as an inconsistent injection volume from the autosampler, a dirty ion source, or fluctuations in mass spectrometer parameters can cause signal instability.[2][4]
Q2: My this compound signal is consistently low or has disappeared entirely. What are the likely causes?
A2: A sudden or consistent loss of the IS signal often points to a more systemic problem.[1] The first steps in troubleshooting should be:
-
Check the IS Solution: Verify the concentration and integrity of your this compound stock and working solutions. Ensure they were prepared correctly and have not degraded.
-
Confirm IS Addition: A simple but common error is forgetting to add the internal standard to a batch of samples.[1]
-
Inspect the LC-MS/MS System: Check for leaks, ensure proper solvent levels, and inspect the ion source for contamination.
Q3: How can I differentiate between matrix effects and other causes of signal instability?
A3: To distinguish between matrix effects and other potential issues, you can perform the following experiment:
-
Prepare a set of quality control (QC) samples in a clean solvent (e.g., methanol/water).
-
Prepare another set of QC samples by spiking the same concentration of this compound into a blank matrix extract.
-
Analyze both sets of samples. If the signal in the matrix samples is significantly lower or more variable than in the clean solvent samples, it strongly suggests the presence of matrix effects.
Troubleshooting Guides
Issue: Inconsistent this compound Peak Area
This is a common issue that can often be resolved by systematically checking the following:
-
Autosampler and Injection Performance:
-
Check for air bubbles in the syringe and sample lines.
-
Ensure the injection needle is not clogged and is correctly seated.
-
Verify the injection volume for consistency.
-
-
Sample Preparation:
-
Review your sample preparation protocol to ensure consistency in pipetting and mixing steps.
-
Vortex samples thoroughly after adding the IS to ensure it is homogenously distributed.
-
-
LC System:
-
Check for leaks in the LC system.
-
Ensure the mobile phase composition is correct and the solvents are properly degassed.
-
-
MS System:
-
Clean the ion source.
-
Check and optimize source parameters such as temperature and gas flows.
-
Issue: Shifting Retention Time of this compound
Retention time shifts can compromise the reliability of your data. Here’s how to troubleshoot this issue:
-
Column Equilibration: Ensure the column is adequately equilibrated before starting the analytical run.
-
Mobile Phase:
-
Check the mobile phase composition and pH.
-
Prepare fresh mobile phase to rule out degradation or contamination.
-
-
LC Column:
-
Inspect the column for signs of degradation or blockage.
-
If the column is old or has been used extensively, consider replacing it.
-
-
Flow Rate: Verify that the LC pump is delivering a consistent flow rate.
Quantitative Data Summary
The following table provides typical parameters for an LC-MS/MS method for Apixaban analysis, which can be used as a reference for setting up and troubleshooting your experiments.
| Parameter | Typical Value | Acceptance Criteria |
| Apixaban MRM Transition | 460.2 > 443.2 m/z[5][6] | - |
| This compound MRM Transition | 464.2 > 447.2 m/z | - |
| Retention Time | ~1.2 - 1.6 minutes[5][7] | ± 0.2 minutes |
| Peak Area %RSD (System Suitability) | < 5% | < 15% |
| Accuracy Range | 89.2% to 107.2%[5][6] | 85% to 115% |
| Precision (%CV) | 0.70% to 6.98%[5][6] | < 15% |
Experimental Protocols
System Suitability Testing Protocol
A system suitability test (SST) is essential to verify that your LC-MS/MS system is performing correctly before running your samples.[8]
Objective: To ensure the analytical system is fit for its intended purpose on the day of analysis.
Materials:
-
System Suitability Solution: A solution containing a known concentration of Apixaban and this compound in the reconstitution solvent.
-
Blank Solution: The reconstitution solvent without any analytes.
Procedure:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the blank solution to ensure there is no carryover from previous analyses.
-
Inject the system suitability solution in replicate (n=5 or 6).
-
Evaluate the following parameters:
-
Retention Time: The retention time for Apixaban and this compound should be consistent across all injections.
-
Peak Area: The peak area for both analytes should be reproducible. Calculate the relative standard deviation (%RSD) for the peak areas.
-
Peak Shape: The chromatographic peaks should be symmetrical and free of tailing or fronting.
-
Acceptance Criteria:
-
The %RSD for the peak area ratio of Apixaban to this compound should be less than 15%.
-
The retention time shift should be within ± 0.2 minutes.
Visualizations
Caption: Troubleshooting workflow for unstable this compound signal.
This guide provides a starting point for addressing signal instability with this compound. For more complex issues, consulting your instrument's user manual or contacting the manufacturer's technical support is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 6. japsonline.com [japsonline.com]
- 7. ovid.com [ovid.com]
- 8. myadlm.org [myadlm.org]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Apixaban-d3 Detection
Welcome to the technical support center for the analysis of Apixaban and its deuterated internal standard, Apixaban-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Apixaban and this compound?
A1: The selection of precursor and product ions is critical for the selective and sensitive detection of Apixaban and its internal standard. Based on validated LC-MS/MS methods, the following Multiple Reaction Monitoring (MRM) transitions are commonly used:
| Compound | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Citation |
| Apixaban | 460.2 | 443.2 | [1][2][3] |
| Apixaban | 460.17 | 199.09 | [4] |
| Apixaban | 460.3 | 199.0 / 443.2 | [5][6] |
| This compound | 463.13 | 202.09 | [4] |
| This compound | 463.3 | 202.0 | [5][6] |
| Apixaban-¹³CD₃ | 464.2 | 447.4 | [1][2][3] |
It is recommended to perform an infusion of the analytes to determine the optimal transitions on your specific instrument.
Q2: What are typical collision energy (CE) and other mass spectrometer settings for this compound analysis?
A2: Mass spectrometer parameters should be optimized to achieve the best signal-to-noise ratio. The following table provides a starting point based on a validated method using an AB SCIEX API 3000 system.[2]
| Parameter | Value |
| Ion Spray Voltage | 5500 V |
| Ion Source Temperature | 550°C |
| Collision Gas (CAD) | 8 psi |
| Curtain Gas (CUR) | 6 psi |
| Declustering Potential (DP) | 50 V |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) | 35 V |
Note: These values are instrument-specific and should be optimized for your mass spectrometer.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low or No Signal for this compound
-
Possible Cause 1: Incorrect MRM Transition.
-
Solution: Verify the precursor and product ions for this compound. Infuse a standard solution directly into the mass spectrometer to confirm the correct m/z values.
-
-
Possible Cause 2: Poor Ionization.
-
Solution: Ensure the mobile phase composition is suitable for positive electrospray ionization (ESI). The addition of a small amount of formic acid or ammonium formate to the mobile phase can improve protonation and enhance signal intensity.[4] Check the ESI source parameters such as ion spray voltage and gas flows.
-
-
Possible Cause 3: Analyte Degradation.
-
Possible Cause 4: Sample Preparation Issues.
-
Solution: Evaluate the efficiency of your sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Inefficient extraction can lead to low recovery and a weak signal. One study showed extraction recoveries of >98% for both apixaban and its stable labeled IS apixaban 13CD3.[1][2]
-
Issue 2: High Background Noise
-
Possible Cause 1: Contaminated Mobile Phase or LC System.
-
Solution: Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. A contaminated guard column or analytical column can also contribute to high background; replace if necessary.
-
-
Possible Cause 2: Matrix Effects.
-
Solution: Biological matrices like plasma can cause ion suppression or enhancement. Optimize the sample cleanup procedure to remove interfering substances. The use of a deuterated internal standard like this compound helps to compensate for matrix effects.
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)
-
Possible Cause 1: Inappropriate Chromatographic Conditions.
-
Solution: Adjust the mobile phase composition and gradient profile. Ensure the pH of the mobile phase is appropriate for the analyte. One method successfully used a mobile phase of Acetonitrile: Ammonium formate buffer pH 4.2 (70:30 v/v).[1][2] Also, check the column for degradation or contamination.
-
-
Possible Cause 2: Column Overloading.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Issue 4: Sample Carryover
-
Possible Cause 1: Inadequate Needle Wash.
-
Solution: Use a strong solvent in the needle wash solution to effectively clean the injection port and needle between injections. A mixture of acetonitrile and water is often effective.[2]
-
-
Possible Cause 2: Adsorption of Analyte in the LC System.
-
Solution: Prime the LC system, including the injector and sample loop, with a high-concentration solution of the analyte before running a blank to check for carryover.
-
Experimental Protocol: Quantification of Apixaban in Human Plasma
This protocol provides a general methodology for the analysis of Apixaban and this compound in human plasma by LC-MS/MS.
1. Preparation of Stock and Working Solutions [2][4]
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Apixaban and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Apixaban stock solution with methanol to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution.
2. Sample Preparation (Protein Precipitation) [4]
-
To 100 µL of plasma sample, add the this compound internal standard working solution.
-
Add a protein precipitating agent (e.g., acetonitrile or methanol) in a 3:1 ratio (v/v) to the plasma sample.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used, for example, a Thermo Beta basic-8, 100 mm x 4.6 mm, 5μ column.[1][2]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like ammonium formate or formic acid.[1][2][4] A gradient elution is often employed.
-
Flow Rate: Typically in the range of 0.3 - 1.0 mL/min.[1][2][4]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).
4. Data Analysis
-
Quantify the peak area ratios of Apixaban to this compound.
-
Construct a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.
-
Determine the concentration of Apixaban in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcpa.in [ijcpa.in]
impact of pH on the stability of Apixaban-d3 in solution
Welcome to the technical support center. This resource provides detailed guidance and answers to frequently asked questions regarding the stability of Apixaban-d3 in solution, with a specific focus on the impact of pH.
Note on this compound vs. Apixaban
The following information is based on forced degradation and stability studies conducted on Apixaban. Deuterated analogs like this compound are primarily used as internal standards in analytical assays. The minor structural modification—the substitution of hydrogen with deuterium—is not expected to significantly alter the fundamental chemical stability or degradation pathways of the molecule under hydrolytic stress conditions. Therefore, the data for Apixaban serves as a robust surrogate for understanding the pH-dependent stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in solution?
Apixaban is relatively stable under thermal, photolytic, and oxidative stress conditions.[1][2] However, it demonstrates considerable degradation under hydrolytic conditions, particularly in acidic and basic environments.[1][2]
Q2: How does pH affect the stability of this compound?
The pH of the solution is a critical factor influencing the stability of this compound. The molecule is most susceptible to degradation at acidic and alkaline pH levels due to hydrolysis. Studies indicate that degradation is generally more pronounced in acidic conditions compared to basic conditions.[3]
-
Acidic Conditions: In acidic medium, hydrolysis of the oxopiperidine moiety of the Apixaban molecule has been observed.[2] This can lead to significant degradation, with some studies reporting over 80% degradation under specific stress conditions.[3]
-
Alkaline Conditions: Under alkaline (basic) conditions, the tetrahydro-oxo-pyridine moiety is susceptible to hydrolysis.[2] While degradation occurs, it is often less severe than in acidic environments.[3] In addition to the degradation products found in acidic conditions, further unique by-products can be formed in a basic medium.[1]
-
Neutral Conditions: Apixaban is most stable at or near physiological pH (1.2-6.8), where it does not ionize.[4]
Q3: What are the expected degradation products of this compound under hydrolytic stress?
Forced degradation studies on Apixaban have identified several degradation products resulting from acid and base hydrolysis.[1] Up to seven different degradation products have been generated under various hydrolytic conditions.[2] The primary degradation pathways involve the hydrolysis of the amide bonds within the molecule's structure.[2]
Troubleshooting Guide
Issue: I am observing significant degradation of my this compound standard in solution.
-
Check the pH of your solvent/mobile phase: this compound is highly susceptible to degradation in both acidic and basic media.
-
Recommendation: Ensure your solvent system is within a neutral or near-neutral pH range. If using buffers, validate their pH. For long-term storage, consider preparing solutions in a solvent system where Apixaban has demonstrated stability.
-
-
Evaluate Storage Conditions: Temperature can accelerate pH-dependent degradation.
-
Recommendation: Prepare solutions fresh whenever possible. If storage is necessary, keep solutions at refrigerated temperatures (e.g., 2-8 °C) to slow the rate of degradation. One study noted the stability of analytical solutions for up to 52 hours at both 10°C and 30°C, but this can be highly dependent on the specific solution composition.[5]
-
-
Assess Analyte Concentration: While not directly a pH issue, high concentrations in highly aqueous solutions could potentially lead to precipitation over time, which might be misinterpreted as degradation.
-
Recommendation: Ensure the concentration of this compound is well below its solubility limit in your chosen solvent.
-
Data & Protocols
Summary of Forced Degradation Studies
The stability of Apixaban under various pH conditions is highly dependent on the specific experimental parameters (e.g., acid/base concentration, temperature, and duration of exposure). The table below summarizes results from different studies to provide a comparative overview.
| Stress Condition | % Apixaban Recovered | % Apixaban Degraded | Reference |
| Acid Hydrolysis (1 M HCl, 100°C, 3 hrs) | 97.87% | 2.13% | [6] |
| Acid Hydrolysis (0.1N HCl) | 34.1% | 65.9% (undegraded) | [3] |
| Acid Hydrolysis (study 2) | 16.8% | 83.2% | [3] |
| Base Hydrolysis (0.5 M NaOH, 100°C, 3 hrs) | 97.11% | 2.89% | [6] |
| Base Hydrolysis (0.1N NaOH) | 91.5% | 8.5% | [3] |
| Base Hydrolysis (study 2) | 44.7% | 55.3% | [3] |
Note: Discrepancies in degradation percentages highlight the influence of varied experimental conditions.
General Protocol for a pH-Based Forced Degradation Study
This protocol provides a generalized methodology for assessing the stability of this compound in response to pH, based on common practices in published literature.[3][6]
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).[7]
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 1 M HCl to a final concentration (e.g., 100 µg/mL). Incubate the solution in a water bath at a high temperature (e.g., 80-100°C) for a defined period (e.g., 3 hours).[6]
-
Base Hydrolysis: Dilute the stock solution with 0.5 M NaOH to the same final concentration. Incubate under the same temperature and time conditions as the acid hydrolysis sample.[6]
-
Neutral Control: Dilute the stock solution with HPLC-grade water and subject it to the same stress conditions.
-
-
Neutralization and Sample Preparation:
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the acidic solution with an equivalent molarity of NaOH.
-
Neutralize the basic solution with an equivalent molarity of HCl.
-
Dilute all samples (acid, base, and neutral) with the mobile phase to a suitable concentration for analysis.
-
Filter the final solutions through a 0.45 µm membrane filter before injection.[6]
-
-
Analytical Method:
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7]
-
Column: A C18 column is commonly used.[7]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8][9]
-
Detection: UV detection at a wavelength where Apixaban shows high absorbance, such as 220 nm, 259 nm, or 280 nm.[3][5][7]
-
-
Data Analysis:
-
Compare the peak area of the this compound peak in the stressed samples to that of the unstressed control or a freshly prepared standard to calculate the percentage of degradation.
-
Examine the chromatograms for the appearance of new peaks, which correspond to degradation products.
-
Visualizations
Experimental Workflow & Logical Relationships
Caption: Workflow for a forced degradation study of this compound under different pH conditions.
Caption: Logical relationship between solution pH and this compound stability outcomes.
References
- 1. Identification, isolation, and structural characterization of novel forced degradation products of apixaban using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijcpa.in [ijcpa.in]
- 4. Apixaban | C25H25N5O4 | CID 10182969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. bbrc.in [bbrc.in]
- 7. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]
- 9. researchgate.net [researchgate.net]
potential for Apixaban-d3 to interfere with analyte quantification
Technical Support Center: Apixaban Bioanalysis
This center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs regarding the use of Apixaban-d3 as an internal standard in the bioanalysis of Apixaban.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when using this compound as an internal standard (IS) for Apixaban quantification?
A1: The primary concern is the potential for analytical interference, which can manifest in two main ways:
-
Isotopic Cross-Talk: The signal from the high-concentration analyte (Apixaban) can contribute to the signal of the deuterated internal standard (this compound) due to the natural abundance of isotopes.[1][2]
-
Analyte Impurity in IS: The this compound reference material may contain trace amounts of unlabeled Apixaban as an impurity from its synthesis.[3]
Both issues can lead to an inaccurate response ratio and compromise the quantitative results of the assay.[3]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred for LC-MS/MS bioanalysis?
A2: SIL internal standards are considered the gold standard in quantitative LC-MS/MS assays.[4] Because they are structurally almost identical to the analyte, they co-elute chromatographically and exhibit similar behavior during sample extraction and ionization.[4] This allows the IS to effectively normalize for variability in sample preparation, injection volume, matrix effects, and instrument response, leading to highly precise and reproducible results.
Q3: Can the position of the deuterium labels on this compound affect the analysis?
A3: Yes. The stability of the deuterium labels is crucial. If the labels are on positions susceptible to back-exchange with hydrogen atoms from the solvent or matrix, the integrity of the internal standard can be compromised.[1] This can lead to a decreased IS signal and an artificially increased analyte signal. It is preferable to use internal standards with deuterium labels on chemically stable positions, or alternatively, ¹³C or ¹⁵N labeled standards which are not prone to exchange.[1]
Q4: What are the regulatory expectations regarding internal standard interference?
A4: Regulatory guidelines, such as the ICH M10 guidance, state that interference from the internal standard should be evaluated. The response of the IS in a blank sample (zero sample) should not be more than 5% of the response observed in the lower limit of quantification (LLOQ) sample. Similarly, interference at the retention time of the analyte in blank samples should not exceed 20% of the LLOQ response.[3]
Troubleshooting Guides
Issue 1: Inaccurate or Non-Linear Calibration Curve
Symptom: You observe a non-linear (e.g., quadratic) calibration curve for Apixaban, especially at higher concentrations, or a consistent positive bias in your quality control (QC) samples.
Potential Cause: This is a classic sign of isotopic cross-talk, where the signal from the high-concentration Apixaban analyte is interfering with the this compound internal standard channel.[2]
Troubleshooting Steps:
-
Assess Analyte Contribution to IS Channel:
-
Prepare a set of calibration standards for Apixaban without spiking the internal standard.
-
Analyze these samples using your LC-MS/MS method.
-
Monitor the MRM (Multiple Reaction Monitoring) transition for this compound.
-
Plot the peak area observed in the IS channel against the Apixaban concentration. A linear relationship confirms isotopic cross-talk.[1]
-
-
Mitigation Strategies:
-
Increase IS Concentration: A higher concentration of the internal standard can diminish the relative contribution of the analyte's isotopic signal, reducing bias.[2] However, ensure the IS signal does not become excessively high, which could cause detector saturation.
-
Select a Different IS Transition: If possible, select a precursor ion for the deuterated internal standard that has minimal isotopic contribution from the analyte.[2]
-
Use a More Highly Labeled IS: An internal standard with a greater mass increase (e.g., Apixaban-d7) will shift the signal further from the analyte's isotopic envelope, reducing interference.[4]
-
Chromatographic Separation: Ensure that there is adequate chromatographic separation of Apixaban from any interfering matrix components.
-
Issue 2: Analyte Signal Detected in Blank Samples
Symptom: You detect a peak for Apixaban in your blank matrix samples that were only spiked with the this compound internal standard.
Potential Cause: This indicates the presence of unlabeled Apixaban as an impurity in your deuterated internal standard material.[1][3]
Troubleshooting Steps:
-
Confirm IS Purity:
-
Prepare a solution containing only the this compound internal standard in a clean solvent (e.g., acetonitrile/water).
-
Analyze this solution by LC-MS/MS and monitor the MRM transitions for both Apixaban and this compound.
-
The presence of a significant peak at the retention time of Apixaban confirms contamination of the IS.
-
-
Mitigation Strategies:
-
Source a Higher Purity IS: Contact the supplier and request a certificate of analysis with specified purity levels. Obtain a new batch of this compound with a lower percentage of the unlabeled analyte.
-
Adjust IS Concentration: Lowering the concentration of the contaminated IS can reduce the amount of interfering analyte introduced into the sample. However, this must be balanced against the need for a sufficient IS response for proper normalization.
-
Correction during Data Processing: If the level of impurity is known, consistent, and low, it may be possible to subtract the contribution from all samples. However, this is a less robust approach and not generally recommended for regulated bioanalysis.
-
Experimental Protocols
Protocol 1: Evaluation of Isotopic Cross-Talk
This protocol details the steps to quantify the interference from the Apixaban analyte into the this compound internal standard channel.
-
Preparation of Samples:
-
Prepare a full set of Apixaban calibration standards in the relevant biological matrix (e.g., human plasma) ranging from the LLOQ to the upper limit of quantification (ULOQ). Do not add the this compound internal standard.
-
Prepare a zero sample (blank matrix) containing no analyte or IS.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
For each calibration standard, integrate the peak area observed in the this compound MRM channel at the retention time of the analyte.
-
Calculate the percentage of cross-talk at the LLOQ using the following formula: % Cross-Talk = (Area_IS_in_LLOQ_Sample / Area_IS_in_IS-only_Sample) * 100
-
The interference should ideally be less than 5% of the IS response at the LLOQ.
-
Quantitative Data Summary
The following table illustrates representative data from a cross-talk experiment, showing the percentage of the IS signal contributed by the analyte at various concentrations.
| Apixaban Concentration (ng/mL) | Analyte (Apixaban) Peak Area | IS Channel (this compound) Peak Area (in absence of IS) | % Cross-Talk Contribution to IS Signal* |
| 1.0 (LLOQ) | 5,250 | 450 | 0.9% |
| 50.0 | 260,000 | 22,500 | 45.0% |
| 300.0 (ULOQ) | 1,550,000 | 135,000 | >100% |
*Calculated relative to the peak area of a standard spiked only with the internal standard at its working concentration.
Visualizations
Workflow for Troubleshooting IS Interference
The following diagram outlines a logical workflow for diagnosing and addressing potential interference issues with this compound.
Caption: Troubleshooting workflow for internal standard interference.
Mechanism of Isotopic Cross-Talk in MS
This diagram illustrates how the natural isotopic distribution of a high-concentration analyte can interfere with the signal of its deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. japsonline.com [japsonline.com]
- 6. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]
long-term stability issues with Apixaban-d3 stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term stability of Apixaban-d3 stock solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is highly advisable to aliquot the stock solution into smaller, single-use vials to prevent repeated freeze-thaw cycles, which can contribute to degradation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Apixaban is soluble in organic solvents such as DMSO and dimethylformamide (DMF)[1][2]. While specific solubility data for this compound is not extensively detailed, these solvents are commonly used. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. Aqueous solutions of Apixaban are not recommended to be stored for more than one day[2].
Q3: What are the known degradation pathways for Apixaban, and are they relevant for this compound?
Forced degradation studies on Apixaban have shown that it is relatively stable under photolytic, thermolytic, and oxidative conditions[3][4][5][6][7]. However, it is susceptible to degradation under hydrolytic conditions, particularly in acidic and basic media[3][4][6][7][8][9]. The primary degradation pathway involves the hydrolysis of the oxopiperidine and tetrahydro-oxo-pyridine moieties[3][6][8]. While these studies were conducted on the non-deuterated form, it is reasonable to assume that this compound would follow similar degradation pathways.
Q4: What are the visual signs of this compound degradation in a stock solution?
Visual signs of degradation can include a change in color or the appearance of precipitate in the solution. However, chemical degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods to confirm the stability and purity of your stock solution.
Q5: How can I verify the stability of my this compound stock solution?
The stability of an this compound stock solution can be verified using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or mass spectrometry detection[10][11][12][13]. By comparing the chromatogram of an aged stock solution to that of a freshly prepared one, you can identify any degradation products (new peaks) and quantify the remaining concentration of the parent compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate observed in stock solution after thawing. | Poor solubility or degradation. | Gently warm the solution and vortex to attempt redissolution. If the precipitate does not dissolve, this may indicate degradation. Discard the solution and prepare a fresh stock. |
| Unexpected or inconsistent results in experiments. | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new stock solution using a validated analytical method (e.g., HPLC). |
| Appearance of new peaks in HPLC analysis of the stock solution. | Chemical degradation. | The new peaks likely represent degradation products. If the area of these peaks is significant, the stock solution should be discarded. Refer to the degradation pathway information to tentatively identify the impurities. |
| Change in the color of the stock solution. | Chemical degradation. | Any change in the color of the solution is a strong indicator of degradation. The stock solution should be discarded, and a fresh one prepared. |
Stability of this compound Stock Solutions
| Storage Temperature | Recommended Maximum Storage Duration | Solvent |
| -80°C | 6 months[1] | DMSO, DMF[1] |
| -20°C | 1 month[1] | DMSO, DMF[1] |
| Room Temperature (in plasma) | Stable for at least 7 days | Plasma[14] |
| Aqueous Buffers | Not recommended for more than one day[2] | Aqueous buffers (prepared from DMSO stock) |
Experimental Protocols
Protocol: Stability Assessment of this compound Stock Solution using RP-HPLC
This protocol outlines a general procedure for assessing the stability of an this compound stock solution.
1. Materials:
-
This compound stock solution (aged)
-
This compound reference standard (freshly prepared)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer
-
HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and UV detector.
2. Preparation of Mobile Phase:
-
Prepare a suitable mobile phase, for example, a gradient mixture of phosphate buffer and acetonitrile[10]. A common mobile phase composition is a mixture of phosphate buffer and methanol in a 60:40 (v/v) ratio[10].
3. Preparation of Solutions:
-
Reference Standard: Prepare a fresh solution of this compound reference standard in the diluent (e.g., water:acetonitrile) at a known concentration.
-
Sample Solution: Dilute the aged this compound stock solution with the same diluent to a concentration comparable to the reference standard.
4. HPLC Analysis:
-
Set the HPLC parameters:
-
Inject the reference standard and the sample solution into the HPLC system.
5. Data Analysis:
-
Compare the chromatograms of the aged sample and the fresh reference standard.
-
Look for the appearance of any new peaks in the sample chromatogram, which would indicate the presence of degradation products.
-
Calculate the percentage of this compound remaining in the aged stock solution by comparing its peak area to that of the freshly prepared standard.
Visualizations
Caption: Workflow for assessing the stability of this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Identification, isolation, and structural characterization of novel forced degradation products of apixaban using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability-indicating spectrophotometric methods for determination of the anticoagulant drug apixaban in the presence of its hydrolytic degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]
- 14. Rivaroxaban and Apixaban Anti-Xa Measurements: Impact of Plasma Storage for 7 Days at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Analytical Method Validation of Apixaban Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the robust and accurate quantification of Apixaban in biological matrices is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This guide provides a comparative analysis of validated analytical methods for Apixaban, with a focus on those employing a deuterated internal standard, such as Apixaban-d3 or Apixaban-¹³CD₃, to ensure the highest level of accuracy and precision. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is renowned for its sensitivity and selectivity.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative bioanalysis. This is because the SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variability in sample preparation and matrix effects. This leads to more reliable and reproducible results compared to methods using other internal standards like carbamazepine or rivaroxaban.[1][2][3]
Method Performance Comparison
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of Apixaban in human plasma. These methods demonstrate the high sensitivity, accuracy, and precision achievable with the use of a deuterated internal standard.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Apixaban-¹³CD₃[4][5][6] | This compound[7][8] | Apixaban-¹³CD₃[9] |
| Chromatographic Column | Thermo Beta basic-8, 100 mm x 4.6 mm, 5µ[4][5] | Thermo Hypersil Gold C18, 150 × 2.1 mm, 1.9 µm[7] | Gemini C18, 50 mm × 4.6 mm, 3 µm[9] |
| Mobile Phase | Acetonitrile: Ammonium formate buffer pH 4.2 (70:30 v/v)[4][5] | Gradient of 2.5 mM ammonium formate (pH 3.0) and methanol with 0.1% formic acid[7] | Acetonitrile and 2 mM ammonium formate buffer (50:50 v/v)[9] |
| Flow Rate | 1.0 mL/min[4][5] | 0.35 mL/min[7] | 1.0 mL/min[9] |
| Run Time | ~3.0 min[4][5] | 3.0 min[7] | ~1.8 min[9] |
| Ionization Mode | ESI Positive[7] | ESI Positive[7] | ESI Positive |
| MRM Transitions (Apixaban) | 460.2 > 443.2 (m/z)[4][5][6] | Not specified | 460/443 (m/z)[9] |
| MRM Transitions (IS) | 464.2 > 447.4 (m/z)[4][5][6] | Not specified | 464/447 (m/z)[9] |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 1.0 - 301.52[4][5][6] | Not specified, but r² ≥ 0.997[7] | 1.01 - 280.00[9] |
| Correlation Coefficient (r²) | ≥0.99[4][5][6] | ≥0.997[7] | ≥0.99[9] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0[4][5][6][7] | 1.0[7] | 1.01[9] |
| Accuracy (%) | 89.2 - 107.2[4][5][6] | Within 15% range[7] | 96.5 - 102[9] |
| Precision (%RSD) | 0.70 - 6.98[4][5][6] | Within 15% range[7] | 1.21 - 3.21[9] |
| Extraction Recovery (%) | >98[4][5][6] | Not specified | >73[9] |
| Sample Preparation | Liquid-Liquid Extraction[4][5] | Protein Precipitation[7] | Solid-Phase Extraction[9] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Method 1: LC-MS/MS with Liquid-Liquid Extraction
This method demonstrates high recovery and sensitivity for the estimation of Apixaban in human plasma.[4][5]
-
Stock Solution Preparation : A stock solution of Apixaban (1.0 mg/mL) is prepared by dissolving 5 mg of the standard in 5 mL of HPLC grade methanol.[5] This stock is stored at 2°C to 8°C and used within 8 days.[5] Working solutions are prepared by further dilution in a methanol:water (50:50 v/v) mixture.[5]
-
Sample Preparation (Liquid-Liquid Extraction) : To a volume of human plasma, a known amount of Apixaban-¹³CD₃ internal standard is added. The extraction is performed using an appropriate organic solvent.
-
Chromatographic Conditions :
-
Mass Spectrometry :
Method 2: UPLC-MS/MS with Protein Precipitation
This method offers a simpler and faster sample preparation technique.[7]
-
Reagents : Apixaban and this compound standards, methanol, ammonium formate, and formic acid.[7]
-
Sample Preparation (Protein Precipitation) :
-
100 µL of plasma sample is transferred to a microcentrifuge tube.[7]
-
50 µL of the internal standard solution (this compound, 1 µg/mL in methanol) is added.[7]
-
450 µL of 100% methanol is added to precipitate proteins.[7]
-
The mixture is vortexed for 5 minutes and then centrifuged at 13,000 rpm for 10 minutes.[7]
-
The supernatant is transferred to a vial for analysis.[7]
-
-
Chromatographic Conditions :
-
System : Acquity™ UPLC and Xevo TQ-MS Triple Quadrupole Tandem Mass Spectrometer.[7]
-
Column : Thermo Hypersil Gold C18 (150 × 2.1 mm, 1.9 µm).[7]
-
Mobile Phase : A gradient of 2.5 mM ammonium formate (pH 3.0) (A) and 100% methanol containing 0.1% formic acid (B).[7]
-
Gradient Program : 0–0.2 min (45% A), 0.2–0.5 min (15% A), 0.5–2.0 min (15% A), 2.0–2.1 min (45% A), and 2.1–3.0 min (45% A).[7]
-
Flow Rate : 0.35 mL/min.[7]
-
-
Mass Spectrometry :
-
Ionization : Electrospray Ionization (ESI) in positive mode.[7]
-
Method 3: HPLC-MS/MS with Solid-Phase Extraction
This method provides a clean extract and is suitable for pharmacokinetic studies.[9]
-
Internal Standard : Apixaban-¹³CD₃.[9]
-
Sample Preparation (Solid-Phase Extraction) : The plasma sample, with the added internal standard, is passed through a solid-phase extraction cartridge to remove interfering substances.
-
Chromatographic Conditions :
-
Mass Spectrometry :
-
Detection : Multiple Reaction Monitoring (MRM).
-
Transitions : Apixaban: 460/443 (m/z); Apixaban-¹³CD₃: 464/447 (m/z).[9]
-
Visualizations
The following diagrams illustrate the experimental workflows for the different sample preparation techniques.
Caption: Liquid-Liquid Extraction Workflow for Apixaban Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. doaj.org [doaj.org]
- 4. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of apixaban concentrations in different human biological fluids by UHPLC-MS/MS. Clinical pharmacokinetic application in a subject with chronic kidney disease and nonvalvular atrial fibrillation on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A liquid chromatography-tandem mass spectrometry method for the determination of apixaban in human plasma and its application to pharmacokinetics studies in the Indian population - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Apixaban-d3 and Apixaban-13C,d3 as Internal Standards in Bioanalysis
In the realm of pharmacokinetic and bioequivalence studies, the precise quantification of active pharmaceutical ingredients (APIs) like Apixaban in biological matrices is paramount. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of a suitable internal standard (IS) to ensure accuracy and reproducibility. An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for any variations. Stable isotope-labeled (SIL) analogues of the analyte are widely considered the most suitable internal standards. This guide provides a detailed comparison of two commonly used SIL internal standards for Apixaban: Apixaban-d3 and Apixaban-13C,d3.
This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate internal standard for their bioanalytical needs. The information presented is a synthesis of data from various validated LC-MS/MS methods.
The Critical Role of Stable Isotope-Labeled Internal Standards
SIL internal standards are analytes in which one or more atoms have been replaced with their heavy stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] Their key advantage lies in their near-identical physicochemical properties to the unlabeled analyte, which allows them to co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer.[2] This co-behavior enables the IS to effectively normalize for variations during sample extraction, handling, and analysis, leading to highly accurate and precise quantification.[1][3]
This compound vs. Apixaban-13C,d3: A Head-to-Head Comparison
While both this compound and Apixaban-13C,d3 serve as excellent internal standards, the nature of their isotopic labeling can influence their performance in subtle yet significant ways.
This compound is labeled with three deuterium atoms. Deuterium labeling is a common and cost-effective method for synthesizing SIL internal standards. However, a potential drawback of deuterium labeling is the "isotope effect," which can sometimes lead to a slight difference in retention time between the analyte and the internal standard.[4][5] This chromatographic separation, though often minimal, can potentially compromise the ability of the IS to perfectly compensate for matrix effects that are highly time-dependent in the ion source. Additionally, there is a theoretical risk of back-exchange of deuterium atoms with protons from the surrounding medium, although this is less of a concern when the labels are placed on stable positions within the molecule.
Apixaban-13C,d3 , on the other hand, incorporates both carbon-13 and deuterium isotopes. The inclusion of the heavier ¹³C isotope provides a greater mass shift from the parent molecule, which can be advantageous in minimizing potential cross-talk or isotopic interference between the analyte and IS channels in the mass spectrometer. More importantly, ¹³C labels are integrated into the carbon skeleton of the molecule and are not susceptible to back-exchange. This inherent stability makes ¹³C-labeled standards exceptionally robust. The combination of ¹³C and deuterium labeling in Apixaban-13C,d3 offers a highly stable and reliable internal standard.
Performance Data from Validated Methods
| Performance Parameter | Apixaban with this compound IS | Apixaban with Apixaban-13C,d3 IS |
| Linearity Range | 5 - 500 µg/L in plasma/dialysate | 1.0 - 301.52 ng/mL in plasma |
| Accuracy | ≤ 8.0% (absolute relative bias) | 89.2% to 107.2% |
| Precision | ≤ 12.2% | 0.70% - 6.98% |
| Extraction Recovery | 93.9% - 105.4% (normalized) | > 98% |
| Matrix Effect | 94.3% - 105.1% (normalized-matrix factors) | No significant matrix effect observed |
Note: Data is compiled from multiple sources and experimental conditions may vary.[6][7][8]
Experimental Protocols
Below are representative experimental protocols for the quantification of Apixaban in human plasma using either this compound or Apixaban-13C,d3 as the internal standard.
Method Using this compound Internal Standard
-
Sample Preparation: Simple protein precipitation is a common method. To a plasma sample, an equal volume of a precipitating agent (e.g., acetonitrile) containing the this compound internal standard is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is then typically diluted or directly injected into the LC-MS/MS system.[8]
-
Liquid Chromatography: Chromatographic separation is achieved on a C18 reverse-phase column (e.g., Acquity® UPLC® BEH™ C18, 2.1x100 mm, 1.7 µm). A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly employed. The flow rate is typically around 0.4 mL/min.[8]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification. The MRM transitions are typically:
-
Apixaban: m/z 460.3 → 199.0/443.2
-
This compound: m/z 463.3 → 202.0[8]
-
Method Using Apixaban-13C,d3 Internal Standard
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) can be used. For liquid-liquid extraction, the plasma sample, spiked with Apixaban-13C,d3, is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection.[7]
-
Liquid Chromatography: A C18 column (e.g., Thermo Beta basic-8, 100 mm x 4.6 mm, 5µ) is often used. An isocratic mobile phase, for instance, a mixture of acetonitrile and an ammonium formate buffer (pH 4.2) in a 70:30 (v/v) ratio, can be effective. The flow rate is typically around 1.0 mL/min.[7]
-
Mass Spectrometry: Similar to the method with this compound, a triple quadrupole mass spectrometer with ESI in positive mode is used. The MRM transitions for this standard are:
-
Apixaban: m/z 460.2 → 443.2
-
Apixaban-13C,d3: m/z 464.2 → 447.4[7]
-
Workflow and Pathway Diagrams
To visualize the experimental process, the following diagrams illustrate a typical bioanalytical workflow and the logical relationship in using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Apixaban quantification.
Caption: Logic of internal standard correction.
Conclusion
Both this compound and Apixaban-13C,d3 have been successfully used as internal standards for the reliable quantification of Apixaban in biological matrices. The choice between the two may depend on several factors, including cost, availability, and the specific requirements of the analytical method.
-
This compound is a widely used and effective internal standard. For most applications, it provides excellent accuracy and precision.
-
Apixaban-13C,d3 offers enhanced stability due to the incorporation of a ¹³C atom, completely eliminating the risk of isotopic exchange. This makes it a theoretically superior choice, particularly for methods that may involve harsh sample preparation conditions or where the utmost in analytical robustness is required.
Ultimately, the validation data for any developed method will be the definitive measure of the chosen internal standard's suitability. Both this compound and Apixaban-13C,d3 are capable of supporting the development of robust, accurate, and precise bioanalytical methods for Apixaban quantification.
References
- 1. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of LC-MS/MS method for determination of plasma apixaban [ouci.dntb.gov.ua]
- 6. Apixaban-13C,D3 [artis-standards.com]
- 7. benchchem.com [benchchem.com]
- 8. Apixaban-13C, d3 | CAS 1261393-15-0 | LGC Standards [lgcstandards.com]
cross-validation of Apixaban assays with different internal standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Apixaban in human plasma, with a focus on the cross-validation of assays employing different internal standards. The selection of an appropriate internal standard (IS) is critical for the accuracy and robustness of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Here, we compare the use of deuterated (stable isotope-labeled) and non-deuterated internal standards, presenting supporting experimental data and detailed protocols to inform your assay development and validation.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are widely considered the "gold standard" in quantitative mass spectrometry. In these standards, one or more hydrogen atoms in the Apixaban molecule are replaced with deuterium. This results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. The key advantage is that the deuterated IS co-elutes with the analyte during chromatography, ensuring that both experience the same matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.
A Cost-Effective Alternative: Non-Deuterated Internal Standards
While highly effective, deuterated standards can be expensive and may not be readily available in all laboratories.[1] Non-deuterated internal standards, typically structural analogs of the analyte, offer a more cost-effective alternative.[2] These compounds have similar physicochemical properties to the analyte but are not isotopically labeled. However, they may exhibit different chromatographic behavior and be affected differently by matrix effects, which can potentially compromise assay accuracy and precision.[2]
Quantitative Performance Comparison
The following tables summarize the performance characteristics of Apixaban assays using both deuterated and non-deuterated internal standards, based on data from published studies.
Table 1: Apixaban Assay with Deuterated Internal Standard (Apixaban-¹³CD₃)
| Parameter | Performance | Reference |
| Internal Standard | Apixaban-¹³CD₃ | [3][4][5] |
| Linearity Range | 1.00 - 301.52 ng/mL (r² ≥ 0.99) | [3][4][5] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [3][4][5] |
| Intra-day Precision (%CV) | 0.70% - 6.98% | [3][5] |
| Inter-day Precision (%CV) | Not explicitly stated, but within-run and between-run precisions were within 0.70%-6.98% | [3][5] |
| Accuracy | 89.2% - 107.2% | [3][5] |
| Extraction Recovery | >98% | [3][4][5] |
Table 2: Apixaban Assay with Non-Deuterated Internal Standard (Carbamazepine)
| Parameter | Performance | Reference |
| Internal Standard | Carbamazepine | [1] |
| Linearity Range | 3 - 1,000 ng/mL (r = 0.999) | [1] |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL | [1] |
| Intra-day Precision (%CV) | < 14% | [1] |
| Inter-day Precision (%CV) | < 14% | [1] |
| Accuracy | Deviation < 10% from target | [1] |
| Extraction Recovery | Not explicitly stated |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: LC-MS/MS Assay for Apixaban using a Deuterated Internal Standard (Apixaban-¹³CD₃)
Sample Preparation (Liquid-Liquid Extraction) [3][4]
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (Apixaban-¹³CD₃).
-
Vortex for 10 seconds.
-
Add 1.0 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions [3][4][5]
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Mobile Phase: Acetonitrile: Ammonium formate buffer pH 4.2 (70:30 v/v).[4][5]
-
Flow Rate: 1.0 mL/minute with a 1:1 split post-column.[4][5]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
Method 2: LC-MS/MS Assay for Apixaban using a Non-Deuterated Internal Standard (Carbamazepine)
Sample Preparation (Protein Precipitation) [1]
-
To 400 µL of plasma, add the internal standard (Carbamazepine).
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex to mix.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
Chromatographic and Mass Spectrometric Conditions [1]
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Standard HPLC column (details not specified in the abstract).
-
Mobile Phase: Isocratic elution (details not specified in the abstract).
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Retention Times:
Visualizing the Workflow and Mechanism of Action
To further clarify the experimental process and the therapeutic action of Apixaban, the following diagrams are provided.
References
Navigating Apixaban Quantification: A Guide to Inter-Laboratory Method Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of the direct oral anticoagulant Apixaban is paramount for both clinical monitoring and research applications. This guide provides a comprehensive comparison of commonly employed quantification methods, supported by experimental data from various inter-laboratory studies, to aid in the selection of the most appropriate assay for specific needs.
The landscape of Apixaban quantification is dominated by two primary methodologies: chromogenic anti-Factor Xa (anti-Xa) assays and liquid chromatography with tandem mass spectrometry (LC-MS/MS). While LC-MS/MS is often considered the gold standard due to its high specificity and sensitivity, chromogenic assays are more widely available in clinical laboratories.[1][2] Inter-laboratory studies and external quality assessments reveal that while there is generally good correlation between these methods, variability exists, influenced by reagents, analytical platforms, and sample types.[3][4][5]
Comparative Analysis of Quantification Methods
The choice of quantification method depends on the specific requirements of the study, including the need for high throughput, sensitivity, and the available laboratory infrastructure. The following tables summarize the performance characteristics of the most common Apixaban quantification methods based on data from multiple inter-laboratory comparisons.
Table 1: Inter-Laboratory Performance of Chromogenic Anti-Xa Assays for Apixaban Quantification
| Reagent/Instrument Combination | Inter-Laboratory CV (%) | Correlation with LC-MS/MS (r) | Key Findings |
| Biophen/BCS XP (Siemens) | ~10% | 0.7271-0.9467 | Moderate-to-very strong correlation with other anti-Xa assays.[3] |
| HemosIL/ACL TOP (Werfen) | ~10% | 0.7271-0.9467 | Moderate-to-very strong correlation with other anti-Xa assays.[3] |
| Stago/STA CompactMAX | ~10% | 0.7271-0.9467 | Moderate-to-very strong correlation with other anti-Xa assays.[3] |
| Universal LMWH-calibrated assay | Not Specified | 0.95-0.98 | Strong correlation with drug levels determined by LC-MS/MS.[6][7] |
Table 2: Performance Characteristics of LC-MS/MS for Apixaban Quantification
| Parameter | Reported Values | Key Advantages |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | High sensitivity, allowing for pharmacokinetic studies.[2][8] |
| Linearity (r²) | ≥0.99 | Wide dynamic range for quantification.[8] |
| Accuracy (%) | 89.2 - 107.2% | High accuracy and precision.[8] |
| Precision (CV%) | 0.70 - 6.98% | High reproducibility.[8] |
Insights from Inter-Laboratory Studies
External quality assessment schemes and round-robin studies have highlighted several key aspects of Apixaban quantification:
-
Chromogenic Assays: While generally reliable, results can be influenced by the choice of reagent and instrument combination.[3] Studies have shown moderate-to-very strong correlations between different anti-Xa assays, though statistically significant differences can be observed.[3] The overall inter-laboratory variability for Apixaban using these assays is generally around 10%.[5] It is important to note that some routine coagulation tests like Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) are not sensitive enough for reliable Apixaban quantification.[1][9][10]
-
LC-MS/MS: This method offers direct quantification of Apixaban with high sensitivity and specificity, making it the reference method.[2] It is less susceptible to interferences that can affect chromogenic assays.[2]
-
Universal Calibrators: The use of a universal low-molecular-weight heparin (LMWH) calibrator for anti-Xa assays has shown strong correlations with LC-MS/MS results for Apixaban, potentially simplifying laboratory procedures.[6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are generalized protocols for the primary Apixaban quantification methods.
Chromogenic Anti-Factor Xa Assay Protocol
This assay measures Apixaban concentration indirectly by quantifying its inhibition of a known amount of Factor Xa.
-
Sample Preparation: Patient or spiked plasma samples are prepared. Citrated plasma is the standard sample type.
-
Reagent Preparation: Prepare Factor Xa reagent, chromogenic substrate, and Apixaban calibrators and controls according to the manufacturer's instructions.
-
Assay Procedure:
-
A known amount of excess Factor Xa is added to the plasma sample, allowing Apixaban to bind to and inhibit a portion of the Factor Xa.
-
A chromogenic substrate, which is a target for the remaining active Factor Xa, is then added.
-
The residual Factor Xa cleaves the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline).
-
-
Measurement: The color intensity is measured spectrophotometrically at a specific wavelength (commonly 405 nm). The amount of color is inversely proportional to the Apixaban concentration in the sample.[11]
-
Quantification: A calibration curve is generated using plasma calibrators with known Apixaban concentrations to determine the Apixaban level in the test samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method provides direct and highly specific quantification of Apixaban.
-
Sample Preparation:
-
Chromatographic Separation:
-
The extracted sample is injected into a liquid chromatography system.
-
Apixaban and the internal standard are separated from other plasma components on a C18 analytical column using a mobile phase, often a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate).[8][12]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Apixaban and the internal standard are ionized, typically using electrospray ionization (ESI).
-
Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for both Apixaban and the internal standard to ensure specificity and accurate quantification.[8]
-
-
Quantification: The ratio of the peak area of Apixaban to the peak area of the internal standard is used to calculate the concentration of Apixaban in the sample, based on a calibration curve prepared in a similar matrix.
Visualizing the Inter-Laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison of Apixaban quantification methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating interassay variability between direct oral anticoagulant calibrated anti–factor Xa assays: a substudy of the perioperative anticoagulation use for surgery evaluation (PAUSE) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. International external quality assessment for measurements of direct oral anticoagulants: results and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A universal anti‐Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Influence of apixaban on commonly used coagulation assays: results from the Belgian national External Quality Assessment Scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Laboratory Assessment of the Anticoagulant Activity of Apixaban in Patients With Nonvalvular Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lc-ms/ms assay for the determination of apixaban in human plasma [wisdomlib.org]
performance of Apixaban-d3 in different biological matrices (e.g., plasma vs. whole blood)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioanalytical performance of the deuterated internal standard, Apixaban-d3, in two key biological matrices: human plasma and whole blood. The selection of an appropriate biological matrix and a reliable internal standard is critical for the accurate quantification of drugs in pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document aims to assist researchers in making informed decisions by presenting experimental data, detailed methodologies, and a comparative analysis of this compound's performance alongside other analytical alternatives.
Executive Summary
The quantification of Apixaban, a direct factor Xa inhibitor, is routinely performed in clinical and research settings. This compound is a commonly used stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar physicochemical properties to the analyte, which helps to compensate for variability during sample preparation and analysis.[1][2]
This guide reveals that while this compound demonstrates excellent performance in human plasma, its application in whole blood presents additional challenges, primarily related to the cellular components and the potential for hematocrit effects. Although direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.
Data Presentation: Performance of this compound
The following tables summarize the quantitative performance of this compound in human plasma based on data from various validated LC-MS/MS methods. Data for whole blood is less prevalent in the literature; however, insights from dried blood spot (DBS) analysis, which originates from whole blood, are included.
Table 1: Performance of this compound in Human Plasma
| Parameter | Typical Performance | Reference |
| Linearity (r²) | ≥ 0.99 | [1][2][3] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [1][2] |
| Intra-day Precision (%CV) | ≤ 6.98% | [2][3] |
| Inter-day Precision (%CV) | ≤ 6.98% | [2][3] |
| Accuracy (% Bias) | Within ± 10.8% | [2][3] |
| Recovery | >98% (using Liquid-Liquid Extraction) | [2][3] |
| Matrix Effect | No significant matrix effect observed | [2] |
Table 2: Performance Considerations for this compound in Whole Blood/Dried Blood Spot (DBS)
| Parameter | Key Considerations & Performance | Reference |
| Hematocrit Effect | Can influence spot size and analyte distribution, potentially affecting accuracy. The whole spot approach in DBS analysis can mitigate this effect. | [4] |
| Linearity (r²) | > 0.9944 (for DBS) | [4] |
| Intra-assay Precision (%CV) | Within 7.1% (for DBS using whole spot approach) | [4] |
| Accuracy (%Dev.) | Within ±8.0% (for DBS using whole spot approach) | [4] |
| Recovery | >72% (from DBS) | [4] |
| Matrix Effect | Influenced by hematocrit. | [4] |
Comparison with Alternative Internal Standards
While this compound is a widely accepted internal standard for Apixaban quantification, other molecules have also been utilized.
Table 3: Comparison of Internal Standards for Apixaban Quantification
| Internal Standard | Type | Advantages | Disadvantages | Reference |
| This compound / Apixaban-¹³CD₃ | Stable Isotope-Labeled | Co-elutes with the analyte, effectively compensating for matrix effects and variability in extraction and ionization. | Higher cost compared to structural analogs. | [1][2] |
| Rivaroxaban | Structural Analog | Commercially available and may be more cost-effective. | Different chromatographic and mass spectrometric behavior compared to Apixaban, which may not fully compensate for matrix effects. | [5][6] |
| Carbamazepine | Structural Analog | Cost-effective and readily available. | Significant differences in chemical properties compared to Apixaban, leading to potential inaccuracies in quantification due to differential matrix effects. | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following sections outline typical experimental protocols for the analysis of Apixaban in plasma and whole blood.
Experimental Protocol for Apixaban Quantification in Human Plasma
This protocol is a composite based on several validated methods.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 50 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile or methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 95% A, ramp to 5% A over 2 minutes, hold for 1 minute, and return to initial conditions.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Apixaban: 460.2 → 443.2 m/z
-
This compound: 463.2 → 446.2 m/z
-
Experimental Protocol for Apixaban Quantification in Whole Blood (via Dried Blood Spot)
This protocol is based on a validated method for DBS analysis.[4]
1. Sample Collection and Spotting
-
Collect whole blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Accurately pipette a fixed volume (e.g., 15 µL) of whole blood onto a DBS card.
-
Allow the spots to dry at ambient temperature for at least 2 hours.
2. Sample Preparation (Whole Spot Extraction)
-
Punch out the entire dried blood spot into a 96-well plate.
-
Add 100 µL of internal standard solution (this compound in methanol).
-
Add 300 µL of extraction solvent (e.g., methanol/acetonitrile 50:50 v/v).
-
Seal the plate and shake for 30 minutes.
-
Centrifuge the plate.
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Similar conditions as described for plasma analysis can be adapted, with potential modifications to the gradient to ensure separation from any additional matrix components from the whole blood.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for Apixaban quantification in human plasma.
Caption: Workflow for Apixaban quantification in whole blood via DBS.
Conclusion
For the routine bioanalysis of Apixaban, human plasma remains the matrix of choice due to its simpler composition and the well-established, robust performance of this compound as an internal standard. The methods are characterized by high linearity, accuracy, precision, and minimal matrix effects.
The analysis of Apixaban in whole blood, often through the use of dried blood spots, is a viable alternative, particularly for studies with limited sample volumes or remote sample collection. However, researchers must be cognizant of the potential for hematocrit effects to influence accuracy and precision. The use of a "whole spot" punching technique for DBS samples is recommended to mitigate this variability.
The selection of an internal standard is paramount for reliable quantification. Stable isotope-labeled internal standards like this compound are superior to structural analogs as they more effectively compensate for analytical variability. While alternatives like Rivaroxaban and Carbamazepine are available and may be more cost-effective, their use requires careful validation to ensure they do not compromise the accuracy of the results due to differential matrix effects.
Ultimately, the choice of matrix and internal standard should be guided by the specific requirements of the study, including the desired level of accuracy and precision, sample volume limitations, and cost considerations. The information presented in this guide provides a solid foundation for making these critical decisions in the bioanalysis of Apixaban.
References
- 1. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an HPLC-MS/MS Method for Quantification of Apixaban in Human Plasma | Filonova | Drug development & registration [pharmjournal.ru]
- 6. scilit.com [scilit.com]
- 7. akjournals.com [akjournals.com]
A Head-to-Head Battle for Apixaban Measurement: LC-MS/MS versus Chromogenic Assays
For researchers, scientists, and drug development professionals navigating the complexities of anticoagulant monitoring, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of two prominent techniques for measuring apixaban, a direct factor Xa inhibitor: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and chromogenic assays. We delve into the performance characteristics, experimental protocols, and underlying principles of each method, supported by experimental data to inform your selection process.
At a Glance: Key Performance Metrics
The selection of an appropriate assay for apixaban quantification hinges on a thorough understanding of their performance characteristics. While LC-MS/MS is often considered the gold standard due to its high selectivity and sensitivity, chromogenic assays offer a more accessible and rapid alternative for clinical settings. A comparative summary of their quantitative performance is presented below.
| Performance Metric | LC-MS/MS | Chromogenic Assay |
| Linearity (Correlation Coefficient, r²) | ≥0.99[1] | Strong correlation with LC-MS/MS (r=0.95) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1][2] | ~20 ng/mL[2] |
| Accuracy (% Bias or % Recovery) | 89.2% to 107.2%[1] | Good agreement with reference methods |
| Precision (% CV) | Within-run: 0.70%-6.98%; Between-run: 5.22%-6.98%[1] | CV can be higher, especially at lower concentrations (e.g., 6.1% for apixaban on some platforms)[3] |
| Selectivity | High, distinguishes apixaban from metabolites and other drugs[2] | Can be affected by other Factor Xa inhibitors and interfering substances[2] |
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled specificity and sensitivity for the absolute quantification of apixaban in plasma samples. This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.
Experimental Protocol for LC-MS/MS
A typical LC-MS/MS workflow for apixaban measurement involves several key steps:
-
Sample Preparation: Plasma samples are first treated to precipitate proteins, often using a solvent like methanol.[2] This is a critical step to remove interfering macromolecules.
-
Internal Standard Spiking: A known concentration of an isotopically labeled internal standard (e.g., apixaban-d7) is added to the sample. This allows for accurate quantification by correcting for variations in sample processing and instrument response.
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. A C18 column is commonly used to separate apixaban and the internal standard from other plasma components based on their physicochemical properties.[2]
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both apixaban and its internal standard, ensuring highly selective detection.[1]
-
Data Analysis: The peak areas of apixaban and the internal standard are measured, and their ratio is used to calculate the concentration of apixaban in the original sample by referencing a calibration curve.
The Rapid Alternative: Chromogenic Assays
Chromogenic assays provide an indirect measure of apixaban concentration by quantifying its inhibitory effect on Factor Xa (FXa). These assays are widely used in clinical laboratories due to their speed and ease of automation.
Experimental Protocol for Chromogenic Assays
The principle of a chromogenic anti-Xa assay for apixaban is as follows:
-
Sample Incubation: The patient's plasma sample, containing apixaban, is mixed with a known amount of excess FXa. Apixaban binds to and inhibits a portion of the FXa.
-
Substrate Addition: A chromogenic substrate, which is a synthetic molecule that releases a colored compound when cleaved by FXa, is added to the mixture.
-
Color Development: The residual, unbound FXa cleaves the chromogenic substrate, leading to the development of a colored product.
-
Spectrophotometric Measurement: The intensity of the color is measured using a spectrophotometer. The amount of color produced is inversely proportional to the concentration of apixaban in the sample.
-
Quantification: The apixaban concentration is determined by comparing the result to a calibration curve prepared with known concentrations of apixaban.[4]
Mechanism of Action: How Apixaban Works
Apixaban is a direct, selective, and reversible inhibitor of Factor Xa.[5][6][7] Factor Xa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin. Thrombin, in turn, converts fibrinogen to fibrin, which forms the meshwork of a blood clot. By inhibiting Factor Xa, apixaban effectively blocks the amplification of the clotting cascade, thereby preventing thrombus formation.[5][7]
Conclusion: Choosing the Right Tool for the Job
Both LC-MS/MS and chromogenic assays are valuable tools for the measurement of apixaban, each with its own set of advantages and limitations.
-
LC-MS/MS is the method of choice for research, drug development, and clinical trial settings where high accuracy, precision, and specificity are paramount. Its ability to directly quantify the parent drug without interference from metabolites or other anticoagulants makes it an indispensable reference method.
-
Chromogenic assays , on the other hand, are well-suited for routine clinical monitoring where rapid turnaround time and ease of use are critical. While they may have a higher limit of quantification and be susceptible to certain interferences, their strong correlation with LC-MS/MS makes them a reliable option for assessing apixaban's anticoagulant effect in most patient populations.
Ultimately, the decision of which assay to use will depend on the specific application, the required level of analytical detail, and the available laboratory resources. This guide provides the foundational knowledge and comparative data to empower researchers and clinicians to make an informed choice.
References
- 1. japsonline.com [japsonline.com]
- 2. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical verification and comparison of chromogenic assays for dabigatran, rivaroxaban and apixaban determination on BCSXP and STA Compact Max analysers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Xa Assays [practical-haemostasis.com]
- 5. What is the mechanism of Apixaban? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Labyrinth of Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise science of bioanalysis, the choice of an internal standard is a critical decision that reverberates through the entire data generation process. This guide provides an in-depth comparison of deuterated internal standards against other common alternatives, grounded in regulatory expectations and supported by experimental data. Our aim is to equip you with the knowledge to select the most appropriate internal standard for robust and reliable bioanalytical assays.
The use of a suitable internal standard (IS) is a cornerstone of high-quality quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1] An IS is added at a known and constant concentration to calibration standards, quality control (QC) samples, and study samples to compensate for variability during sample processing and analysis.[2] The ideal IS mimics the analyte's behavior throughout the analytical process, from extraction to detection.[3]
Regulatory bodies including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established a harmonized framework for bioanalytical method validation, with the ICH M10 guideline serving as a central document.[1] These guidelines emphasize the importance of using a suitable IS to ensure the accuracy and reproducibility of bioanalytical data.[2] The EMA has noted that over 90% of submissions to their agency have incorporated stable isotope-labeled internal standards (SIL-ISs) in their bioanalytical method validations.[4]
The Contenders: A Head-to-Head Comparison
The three most common types of internal standards in bioanalysis are deuterated standards, carbon-13 (¹³C)-labeled standards, and structural analogs. Each possesses distinct characteristics that influence its performance.
| Feature | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Structural Analog Internal Standard |
| Similarity to Analyte | Nearly identical chemical and physical properties.[2] | Virtually identical chemical and physical properties.[2] | Similar but not identical chemical structure. |
| Co-elution with Analyte | Generally co-elutes, but a slight retention time shift can occur due to the "isotope effect".[5][6] | Co-elutes perfectly with the unlabeled analyte.[6] | May or may not co-elute, depending on the structural similarity. |
| Compensation for Matrix Effects | Very good, as it experiences similar ionization suppression or enhancement as the analyte.[4] | Excellent, as it experiences the exact same matrix effects as the analyte due to perfect co-elution.[7] | Variable and potentially incomplete, as differences in structure can lead to different responses to matrix components.[8] |
| Isotopic Stability | Generally stable, but can be susceptible to back-exchange of deuterium for hydrogen, especially if the label is on a heteroatom.[6] | Highly stable, as the ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[9] | Not applicable. |
| Cost & Availability | Generally less expensive and more widely available than ¹³C-labeled standards.[9][10] | Typically more expensive and less commonly available for a wide range of analytes.[10][11] | Generally the most cost-effective and readily available. |
| Risk of Isotopic Contribution | The natural abundance of deuterium is low, but in-source fragmentation can sometimes be a concern.[9] | The natural abundance of ¹³C is ~1.1%, which can sometimes contribute to the analyte signal at very low concentrations.[9] | Not applicable. |
Performance Under the Magnifying Glass: Experimental Data
Table 2: Comparative Performance Data of Internal Standards from Bioanalytical Studies
| Analyte | Internal Standard Type | Key Performance Metric | Result | Conclusion from Study |
| Kahalalide F | Structural Analog | Mean Bias (%) | 96.8% (n=284) | The use of the SIL-IS significantly improved both the precision and accuracy of the assay compared to the structural analog.[5] |
| Deuterated (SIL) | Mean Bias (%) | 100.3% (n=340) | ||
| Tacrolimus | Structural Analog (Ascomycin) | Imprecision (%) | <3.63% | The structural analog internal standard demonstrated performance equivalent to the isotope-labeled internal standard in the LC-MS/MS method for tacrolimus monitoring.[12] |
| ¹³C,D₂-labeled | Imprecision (%) | <3.09% | ||
| Structural Analog (Ascomycin) | Accuracy (%) | 97.35-101.71% | ||
| ¹³C,D₂-labeled | Accuracy (%) | 99.55-100.63% | ||
| Lipidomics | Deuterated Mixture | Coefficient of Variation (CV%) | Higher CV% | The biologically generated ¹³C-labeled internal standard mixture resulted in a significant reduction in the lipid CV% compared to the deuterated internal standard mixture, indicating improved data normalization.[13] |
| ¹³C-labeled Mixture | Coefficient of Variation (CV%) | Lower CV% |
Making the Right Choice: A Decision Pathway
The selection of an internal standard is a critical step in method development. The following diagram illustrates a logical workflow for this process.
Experimental Protocol: Bioanalytical Method Validation Using a Deuterated Internal Standard
This section provides a detailed protocol for the validation of a bioanalytical method for the quantification of a drug in human plasma using a deuterated internal standard by LC-MS/MS, in accordance with ICH M10 guidelines.[1][14]
1. Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh the reference standards of the analyte and the deuterated internal standard. Dissolve each in an appropriate solvent to obtain a final concentration of 1 mg/mL.
-
Calibration Standard and Quality Control (QC) Working Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent to create working solutions for spiking into blank plasma to prepare calibration standards and QC samples.
-
Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a final concentration that provides an adequate response in the mass spectrometer.
2. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike known volumes of the analyte working solutions into blank human plasma to prepare a calibration curve consisting of a blank (plasma without analyte or IS), a zero sample (plasma with IS only), and at least six non-zero concentration levels, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).
-
QC Samples: Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same blank plasma. The low QC should be within three times the LLOQ.
3. Sample Preparation (Protein Precipitation - Example Protocol)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the deuterated internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile (or other suitable protein precipitation solvent).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Analysis
-
Develop a chromatographic method that provides adequate separation of the analyte from potential interferences.
-
Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the analyte and the deuterated internal standard.
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
5. Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (ICH M10) |
| Selectivity | To ensure the method can differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Calibration Curve | To establish the relationship between the instrument response and the concentration of the analyte. | At least 75% of non-zero standards should be within ±15% of their nominal concentration (±20% at the LLOQ). A correlation coefficient (r²) of ≥ 0.99 is generally expected. |
| Accuracy and Precision | To determine the closeness of the measured concentration to the true value and the degree of scatter in the data. | The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ). |
| Matrix Effect | To assess the impact of the biological matrix on the ionization of the analyte and internal standard. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions. | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
| Dilution Integrity | To ensure that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately measured. | The accuracy and precision of the diluted samples should be within ±15%. |
Assessing Matrix Effects: An Experimental Workflow
A critical validation experiment is the assessment of matrix effects. The use of a deuterated internal standard is intended to compensate for these effects. The following diagram outlines the workflow for this evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. database.ich.org [database.ich.org]
The Gold Standard in Precision: Assessing Apixaban Quantification with Apixaban-d3
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs is paramount. In the analysis of the anticoagulant Apixaban, the choice of an appropriate internal standard is a critical factor that significantly influences the accuracy and precision of bioanalytical methods. This guide provides an objective comparison of Apixaban quantification using a deuterated internal standard, Apixaban-d3, versus methods employing a non-deuterated internal standard.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the "gold standard" in quantitative mass spectrometry.[1] This is because its physicochemical properties are nearly identical to the analyte, Apixaban. This similarity allows it to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization, leading to more accurate and precise results.[1][2]
This guide presents a comparative analysis of data from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Apixaban quantification, highlighting the performance differences between using this compound and non-deuterated internal standards.
Comparative Analysis of Method Performance
The following tables summarize the validation parameters from different studies, offering a comparison of the accuracy and precision achieved with a deuterated internal standard versus non-deuterated internal standards.
Disclaimer: The data presented below is compiled from different research publications. While efforts have been made to provide a standardized comparison, it is important to note that variations in experimental conditions, instrumentation, and laboratory practices may contribute to the observed differences in performance. A direct head-to-head comparison within a single study would provide a more definitive assessment.
Table 1: Method Performance with Deuterated Internal Standard (this compound)
| Parameter | Study 1: Baig & Ali, 2017[3] | Study 2: Jeong et al., 2019[4] |
| Internal Standard | Apixaban-13CD3 | This compound |
| Linearity (ng/mL) | 1.0 - 301.52 | 1 - 500 |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.997 |
| Accuracy (%) | 89.2 - 107.2 | 98.8 - 106.2 (Inter-batch) |
| Precision (% CV) | 0.70 - 6.98 (Within and between run) | 2.24 - 8.72 (Inter-batch) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 1.0 |
Table 2: Method Performance with Non-Deuterated Internal Standard
| Parameter | Study 3: Filonova et al., 2024[5] | Study 4: Antunovic et al., 2021[6] |
| Internal Standard | Rivaroxaban | Carbamazepine |
| Linearity (ng/mL) | 1.00 - 300.00 | 3 - 1000 |
| Correlation Coefficient (r) | Not explicitly stated, but method met EAEU requirements | 0.999 |
| Accuracy (%) | Met EAEU acceptance criteria | Within-day: 99.0 - 106.0; Between-day: 101.0 - 105.0 |
| Precision (% CV) | Met EAEU acceptance criteria | Within-day: 0.5 - 11.5; Between-day: 1.2 - 13.8 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00 | Not explicitly stated, linearity from 3 ng/mL |
Experimental Workflows and Methodologies
The following diagrams and protocols provide a detailed overview of the experimental procedures used in the quantification of Apixaban.
Caption: General workflow for Apixaban quantification by LC-MS/MS.
Experimental Protocols
Method 1: Apixaban Quantification with Deuterated Internal Standard (Apixaban-13CD3)
-
Sample Preparation (Liquid-Liquid Extraction):
-
Liquid Chromatography:
-
Mass Spectrometry:
Method 2: Apixaban Quantification with Non-Deuterated Internal Standard (Rivaroxaban)
-
Sample Preparation (Protein Precipitation):
-
Liquid Chromatography:
-
Mass Spectrometry:
The Impact of Internal Standard Choice on Data Quality
The data presented suggests that while both deuterated and non-deuterated internal standards can be used to develop validated methods for Apixaban quantification, the use of a deuterated internal standard like this compound generally leads to higher accuracy and precision. The closer structural and chemical similarity of the deuterated standard to the analyte allows it to more effectively compensate for variability throughout the analytical process.
Caption: Logical relationship of internal standard choice to analytical accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. japsonline.com [japsonline.com]
- 4. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Apixaban Assays: Linearity and Range Determination
For researchers, scientists, and drug development professionals, the accurate quantification of Apixaban is critical for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides a detailed comparison of three common analytical methods for Apixaban, focusing on their linearity and dynamic range. The primary method discussed utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) with Apixaban-d3 as the internal standard, which is compared against chromogenic anti-Xa assays and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Performance Comparison: Linearity and Range
The selection of an appropriate assay for Apixaban quantification is contingent on the required sensitivity, specificity, and the concentration range of interest. The following tables summarize the performance characteristics of the three methods based on published experimental data.
| Method | Internal Standard | Linearity (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| LC-MS/MS | This compound / Apixaban-¹³CD₃ | ≥0.99 | 1.0 ng/mL | 301.3 - 500 ng/mL |
| Chromogenic anti-Xa Assay | Not Applicable | Strong Correlation (r > 0.95) | ~20 ng/mL | >500 ng/mL |
| RP-HPLC with UV Detection | Not Applicable | ≥0.999 | 170 ng/mL - 7.5 µg/mL | 30 µg/mL - 50 µg/mL |
Table 1: Comparison of Linearity and Dynamic Range for Apixaban Assays. This table highlights the superior sensitivity of the LC-MS/MS method using a deuterated internal standard, making it ideal for pharmacokinetic studies requiring low-level quantification. Chromogenic assays offer a broad range suitable for clinical monitoring, while RP-HPLC methods are better suited for analyzing higher concentrations, such as in pharmaceutical formulations.
In-Depth Look at Assay Performance
LC-MS/MS with this compound Internal Standard
The LC-MS/MS method, employing a stable isotope-labeled internal standard like this compound or Apixaban-¹³CD₃, is considered the gold standard for bioanalytical quantification due to its high sensitivity and specificity. Published studies consistently demonstrate excellent linearity with a coefficient of determination (R²) of ≥0.99 over a wide concentration range. The lower limit of quantification (LLOQ) is typically around 1.0 ng/mL, making this method highly suitable for detailed pharmacokinetic profiling where low plasma concentrations need to be accurately measured.[1] The upper limit of quantification (ULOQ) can extend to 301.3 ng/mL or even 500 ng/mL, covering the expected therapeutic concentrations in patients.
Chromogenic Anti-Xa Assays
Chromogenic anti-Xa assays indirectly measure Apixaban concentration by quantifying its inhibitory effect on Factor Xa. These assays show a strong and linear correlation with Apixaban plasma concentrations, with correlation coefficients (r) often exceeding 0.95 when compared to LC-MS/MS.[2] While they are widely used in clinical settings for monitoring anticoagulant therapy, their sensitivity is lower than that of LC-MS/MS, with a reported LLOQ of approximately 20 ng/mL.[3] However, they offer a broad dynamic range, capable of measuring concentrations well above 500 ng/mL, which is advantageous for assessing supra-therapeutic levels.[4] It is important to note that results can be influenced by other anticoagulants with anti-Xa activity.[4]
RP-HPLC with UV Detection
Reverse-Phase High-Performance Liquid Chromatography with UV detection is a more accessible and cost-effective method for Apixaban quantification. This technique demonstrates good linearity, with correlation coefficients (R²) of ≥0.999 reported in various studies.[5] However, the sensitivity of RP-HPLC with UV detection is significantly lower than that of LC-MS/MS. The LLOQ for this method is typically in the range of 170 ng/mL to 7.5 µg/mL, and the ULOQ can be as high as 50 µg/mL.[5][6] This makes RP-HPLC a suitable method for the analysis of bulk drug substances and pharmaceutical dosage forms, but less ideal for bioanalytical studies requiring the measurement of low drug concentrations in plasma.
Experimental Protocols
LC-MS/MS Method with this compound
A representative experimental protocol for the quantification of Apixaban in human plasma using LC-MS/MS with this compound as an internal standard is as follows:
-
Sample Preparation: Protein precipitation is a common and rapid sample preparation technique.[3] To a plasma sample, an internal standard spiking solution (this compound) is added, followed by a protein precipitating agent such as methanol or acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.
-
Chromatographic Separation: The separation is typically achieved on a C18 analytical column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) is commonly used.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both Apixaban and this compound.
Chromogenic Anti-Xa Assay
The general procedure for a chromogenic anti-Xa assay is:
-
Sample Preparation: Patient plasma is citrated and centrifuged to obtain platelet-poor plasma.
-
Assay Principle: A known amount of Factor Xa is added to the plasma sample. Apixaban in the plasma inhibits a portion of this Factor Xa.
-
Chromogenic Substrate Addition: A chromogenic substrate, which is cleaved by the remaining active Factor Xa, is added. This cleavage releases a colored compound.
-
Detection: The color intensity is measured spectrophotometrically and is inversely proportional to the Apixaban concentration in the sample. The concentration is determined by comparing the result to a calibration curve prepared with known concentrations of Apixaban.
RP-HPLC with UV Detection Method
A typical protocol for Apixaban quantification by RP-HPLC with UV detection involves:
-
Sample Preparation: For pharmaceutical formulations, tablets are crushed, and the powder is dissolved in a suitable solvent, followed by filtration. For plasma samples, a protein precipitation or liquid-liquid extraction step is necessary.
-
Chromatographic Separation: Separation is performed on a C18 column using an isocratic or gradient mobile phase, often a mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[5]
-
UV Detection: The eluent is monitored by a UV detector at a wavelength where Apixaban shows maximum absorbance, typically around 278-280 nm.[5] Quantification is based on the peak area of Apixaban relative to a calibration curve constructed from standards of known concentrations.
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the different assay types, the following diagrams are provided.
Figure 1. Workflow for determining the linearity and range of an Apixaban assay.
Figure 2. Principles of different Apixaban quantification methods.
References
- 1. japsonline.com [japsonline.com]
- 2. Validation of apixaban anti-factor Xa assay and impact of body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apixaban Assay (Anti Xa) [healthcare.uiowa.edu]
- 5. neuroquantology.com [neuroquantology.com]
- 6. wisdomlib.org [wisdomlib.org]
Evaluating the Robustness of Analytical Methods with Apixaban-d3: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of Apixaban-d3 against other internal standards used in the quantification of Apixaban, supported by experimental data from various studies. The focus is on the robustness of the analytical method, a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Internal Standards
The choice of an internal standard is pivotal for correcting the variability in sample preparation and instrument response. An ideal internal standard should be chemically similar to the analyte, chromatographically co-elute or be in close proximity, and not be present in the endogenous sample. Deuterated standards, such as this compound, are often considered the gold standard due to their near-identical chemical and physical properties to the analyte.
The following tables summarize key performance parameters from various validated LC-MS/MS methods for Apixaban quantification, highlighting the performance of this compound and other commonly used internal standards like Rivaroxaban and Carbamazepine.
Table 1: Method Validation Parameters with this compound as Internal Standard
| Parameter | Concentration Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Stability | Citation |
| Linearity (r²) | 1.0 - 301.52 | 89.2 - 107.2 | 0.70 - 6.98 | >98 | Stable through 3 freeze-thaw cycles and for 199 days at -50°C | [1] |
| Linearity (r²) | 1.0 - 5000 | Within ±15% of nominal | <15 | ~16 | Stable under various temperatures | [2] |
| Linearity | 5 - 500 (µg/L) | ≤8.0 (absolute relative bias) | ≤12.2 | 93.9 - 105.4 | Not specified | [3] |
Table 2: Method Validation Parameters with Alternative Internal Standards
| Internal Standard | Concentration Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Linearity (r²) | Citation |
| Rivaroxaban | 1.00 - 300.00 | Within acceptance criteria | Within acceptance criteria | Not specified | [4] |
| Carbamazepine | Not specified | Within acceptance criteria | <6 | 0.998 | [5] |
| Apixaban-¹³CD₃ | 1.0 - 301.52 | 89.2 - 107.2 | 0.70 - 6.98 | ≥0.99 | [1][6] |
Key Observations:
-
This compound and its carbon-13 labeled counterpart (Apixaban-¹³CD₃) consistently demonstrate high accuracy, precision, and excellent recovery (>98%) , making them robust choices for correcting analytical variability.[1][6]
-
Methods using this compound have been successfully validated over a wide linear range, accommodating for diverse clinical and research applications.[1][2][3]
-
While other internal standards like Rivaroxaban and Carbamazepine have been used to develop validated methods, the use of a stable isotope-labeled internal standard like this compound is generally preferred to minimize potential differences in ionization efficiency and matrix effects.[4][5]
Experimental Protocols
A robust analytical method requires a well-defined and reproducible experimental protocol. Below is a generalized yet detailed methodology for the quantification of Apixaban in human plasma using this compound as an internal standard, based on common practices from the cited literature.[1][2][4][5]
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., this compound at 1 µg/mL in methanol).[2]
-
Add 450 µL of methanol (or acetonitrile) to precipitate plasma proteins.[2][4][5]
-
Vortex the mixture for 5 minutes.[2]
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[2][5]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Thermo Hypersil Gold C18, 150 x 2.1 mm, 1.9 µm).[2]
-
Mobile Phase A: 2.5 mM ammonium formate (pH 3.0) in water.[2]
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[2][4]
-
Flow Rate: 0.35 mL/min.[2]
-
Gradient Elution: A typical gradient starts with a higher percentage of aqueous phase, ramps up to a high organic phase to elute the analyte and internal standard, and then returns to initial conditions for column re-equilibration.[2]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
Visualizing the Workflow
To better illustrate the logical flow of the analytical method robustness evaluation, the following diagrams are provided.
Caption: Experimental workflow for Apixaban quantification using this compound.
Caption: Logical relationship for evaluating analytical method robustness.
Conclusion
The available data strongly supports the use of this compound as a robust internal standard for the quantitative analysis of Apixaban in biological matrices. Its chemical and physical similarity to the analyte ensures reliable correction for variations during sample processing and analysis, leading to high accuracy and precision. While other internal standards can be used, the principle of using a stable isotope-labeled analog of the analyte remains the most scientifically sound approach for developing rugged and dependable bioanalytical methods in both research and regulated environments. The detailed protocols and validation data presented in this guide provide a solid foundation for laboratories aiming to establish a robust analytical method for Apixaban.
References
- 1. japsonline.com [japsonline.com]
- 2. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of apixaban concentrations in different human biological fluids by UHPLC-MS/MS. Clinical pharmacokinetic application in a subject with chronic kidney disease and nonvalvular atrial fibrillation on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an HPLC-MS/MS Method for Quantification of Apixaban in Human Plasma | Filonova | Drug development & registration [pharmjournal.ru]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Apixaban-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Apixaban-d3, a deuterated analog of the anticoagulant Apixaban. The following procedures are based on general best practices for pharmaceutical and deuterated compound disposal and should be supplemented by a thorough review of your institution's specific safety guidelines and local regulations.
Key Disposal Considerations and Regulatory Oversight
Proper disposal of this compound is governed by regulations overseeing pharmaceutical and chemical waste. The primary goal is to prevent the release of the compound into the environment, particularly sewer systems, and to ensure the safety of personnel handling the waste.
| Regulatory Body | Key Recommendations and Regulations | Citation |
| Environmental Protection Agency (EPA) | Governs the disposal of hazardous and non-hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). Prohibits the sewering of hazardous pharmaceutical waste and provides specific management standards for healthcare facilities under Subpart P. | [1][2][3][4] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances. While Apixaban is not currently a controlled substance, it's crucial to verify the status of any pharmaceutical waste. | [1][2][5] |
| Local and State Regulations | May have more stringent requirements for pharmaceutical and chemical waste disposal than federal guidelines. Always consult local regulations. | [5][6] |
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
This protocol outlines a general procedure for the disposal of small quantities of this compound typically found in a research setting.
-
Hazard Assessment: Before handling, consult the Safety Data Sheet (SDS) for this compound. The SDS for a similar compound, Apixaban Acid-13C,D3, indicates that it may cause damage to organs through prolonged or repeated exposure.[6] Another SDS for Apixaban-13C-d3 states it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.[6][7]
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste (e.g., unused compound, contaminated consumables like weigh boats and filter paper) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound (e.g., solutions, filtrates) in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's waste management plan.
-
Contaminated Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container.
-
-
Waste Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials. Recommended long-term storage for the pure compound is at -20°C.[6]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain. [6][7] The most common and recommended disposal method for pharmaceutical waste is incineration by a licensed facility.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. epa.gov [epa.gov]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. esschemco.com [esschemco.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Apixaban-d3
Essential Safety and Handling Guide for Apixaban-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a deuterated active pharmaceutical ingredient (API). Adherence to these procedures is essential to ensure personnel safety and prevent contamination.
Hazard Identification and Risk Assessment
This compound is a potent compound that can cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, inhaled, or comes into contact with skin, and can cause serious eye and skin irritation[1][2][3][4][5]. A thorough risk assessment should be conducted before any handling activities to identify and mitigate potential exposure risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of risk associated with the handling procedure.
| Risk Level | Activity | Respiratory Protection | Hand Protection | Eye Protection | Body Protection | Foot Protection |
| High | Weighing, milling, or any procedure that can generate dust or aerosols. | Powered Air-Purifying Respirator (PAPR) with a full-facepiece hood.[6][7] | Double nitrile gloves.[6] | Chemical splash goggles and a face shield.[6] | Disposable coveralls (e.g., Tyvek®).[6] | Disposable shoe covers.[6] |
| Medium | Preparing solutions, dilutions, or transfers in a well-ventilated area. | Reusable half or full-facepiece respirator with P100/FFP3 filters.[1][6] | Double nitrile gloves.[6] | Chemical splash goggles.[6] | Disposable lab coat over personal clothing.[6] | Disposable shoe covers.[6] |
| Low | Handling sealed containers or performing visual inspections. | N95 or FFP2 disposable respirator.[6] | Single pair of nitrile gloves. | Safety glasses with side shields. | Standard lab coat. | Standard closed-toe shoes. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling this compound. The following protocol outlines the key phases of handling, from preparation to disposal.
-
Preparation:
-
Designate a specific handling area.
-
Ensure engineering controls such as a chemical fume hood or a glove box are functioning correctly.
-
Assemble all necessary equipment and materials, including pre-weighed this compound if possible.
-
Prepare a spill kit appropriate for potent compounds.
-
-
Donning PPE:
-
Put on PPE in the correct order: shoe covers, inner gloves, coveralls/lab coat, outer gloves, respiratory protection, and finally eye protection.
-
-
Handling:
-
Perform all manipulations within the designated containment system (e.g., fume hood, glove box).
-
Keep containers of this compound tightly closed when not in use.[1]
-
Use wet-wiping techniques for cleaning surfaces to avoid generating dust.
-
-
Decontamination:
-
Wipe down all surfaces and equipment with a suitable deactivating agent after handling is complete.
-
Carefully wipe the exterior of the primary container before removing it from the handling area.
-
-
Doffing PPE:
-
Remove PPE in a designated doffing area, being careful to avoid self-contamination.
-
The general sequence is: outer gloves, coveralls/lab coat, shoe covers, inner gloves, eye protection, and finally respiratory protection.
-
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, is considered hazardous waste and must be disposed of accordingly.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect all contaminated solids (e.g., pipette tips, weighing paper, contaminated gloves, and coveralls) in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect all contaminated liquids in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[3] |
| Sharps Waste | Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous waste. |
| Unused Product | For disposal of unused this compound, follow institutional and local regulations for hazardous chemical waste. Alternatively, mix the compound with an inert, non-appealing substance like cat litter or used coffee grounds, place it in a sealed plastic bag, and then in the designated hazardous waste stream.[8] |
Emergency Procedures
| Exposure Type | Immediate Action |
| Inhalation | Move to fresh air immediately. Seek medical attention.[1][9] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
| Spill | Evacuate the area. Alert others. If trained and equipped, contain the spill using a spill kit. Absorb liquids with an inert material and place all contaminated materials in a sealed hazardous waste container.[9] |
Workflow for Handling this compound
References
- 1. esschemco.com [esschemco.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. medline.com [medline.com]
- 6. benchchem.com [benchchem.com]
- 7. aiha.org [aiha.org]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
